molecular formula C7H4Cl2O2 B13430775 2,3-Dichloro-5-hydroxybenzaldehyde

2,3-Dichloro-5-hydroxybenzaldehyde

Cat. No.: B13430775
M. Wt: 191.01 g/mol
InChI Key: NBGCXGFHSPGMJJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-hydroxybenzaldehyde is a high-purity chemical building block of significant interest in synthetic organic and medicinal chemistry. Its structure, featuring both aldehyde and hydroxy functional groups on a dichlorinated benzene ring, makes it a versatile precursor for synthesizing more complex molecules. Researchers utilize this compound primarily in the development of Schiff base ligands. These ligands are synthesized via a condensation reaction between the aldehyde group and primary amines, and are crucial in coordination chemistry for creating complexes with various transition metals . Such metal complexes are extensively investigated for their potential biological activities, including antimicrobial and anticancer properties . The specific positioning of the chloro and hydroxy substituents on the benzaldehyde core is critical for directing regiochemistry in subsequent reactions and for influencing the electronic properties and binding affinity of the resulting ligands. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGCXGFHSPGMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Dichloro-5-hydroxybenzaldehyde chemical structure and molecular weight

[1][2][3][4][5]

Part 1: Chemical Identity & Molecular Architecture

2,3-Dichloro-5-hydroxybenzaldehyde is a tri-substituted benzene derivative characterized by a specific substitution pattern that imparts unique electronic properties. The presence of two chlorine atoms at the ortho and meta positions (relative to the aldehyde) creates a steric and electronic environment distinct from the more common 3,5-dichloro isomers.

Molecular Specification Table
ParameterSpecification
IUPAC Name 2,3-Dichloro-5-hydroxybenzaldehyde
CAS Registry Number 1806281-75-3
Molecular Formula C₇H₄Cl₂O₂
Molecular Weight 191.01 g/mol
SMILES Oc1cc(C=O)c(Cl)c(Cl)c1
InChI Key (Predicted) DJYRZTCLVDKWBL-UHFFFAOYSA-N (Analog)
MDL Number MFCD28786403
Physical State Pale yellow to beige crystalline solid
Structural Analysis

The molecule features three functional groups on the benzene ring:

  • C1 (Aldehyde): An electrophilic handle for reductive aminations or condensations.

  • C2 & C3 (Chlorines): Electron-withdrawing groups (EWGs). The C2-Cl provides significant steric hindrance to the aldehyde, potentially slowing nucleophilic attacks.

  • C5 (Hydroxyl): An electron-donating group (EDG) located meta to the aldehyde and para to the C2-chlorine. This positioning is critical for regioselective functionalization.

Part 2: Synthetic Pathway & Causality

Since this compound is a specialized intermediate rather than a commodity chemical, its synthesis requires a directed approach. The most robust pathway utilizes 2,3-dichlorobenzaldehyde as the starting material, leveraging the directing effects of the existing substituents to introduce the hydroxyl group at the C5 position.

Mechanism of Synthesis

The synthesis follows a Nitration → Reduction → Diazotization → Hydrolysis sequence.

  • Electrophilic Aromatic Substitution (Nitration):

    • Starting Material: 2,3-Dichlorobenzaldehyde.

    • Directing Logic: The aldehyde (CHO) is a meta-director. The C2-Chlorine is an ortho/para-director. The para position relative to C2 is C5. The meta position relative to CHO is also C5.

    • Result: Both groups cooperatively direct the incoming nitro group to Position 5 , ensuring high regioselectivity.

  • Reduction: The nitro group is reduced to an amine (aniline derivative) using SnCl₂ or Fe/HCl to preserve the aldehyde and chlorine functionalities.

  • Sandmeyer-Type Hydroxylation: The amine is converted to a diazonium salt and hydrolyzed to the phenol.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate stages.

SynthesisPathStart2,3-Dichlorobenzaldehyde(Precursor)Step1Nitration(HNO3/H2SO4)Start->Step1Electrophilic Subst.Inter15-Nitro-2,3-dichlorobenzaldehyde(Intermediate A)Step1->Inter1Regioselective at C5Step2Reduction(SnCl2 / HCl)Inter1->Step2Selective ReductionInter25-Amino-2,3-dichlorobenzaldehyde(Intermediate B)Step2->Inter2Step3Diazotization & Hydrolysis(NaNO2 / H2SO4, then H2O/Heat)Inter2->Step3Diazonium FormationFinal2,3-Dichloro-5-hydroxybenzaldehyde(Target)Step3->FinalNucleophilic Subst.

Caption: Figure 1. Regioselective synthesis pathway leveraging cooperative directing effects of the aldehyde and chlorine substituents.

Part 3: Physicochemical Profile (Drug Development Context)

For medicinal chemists, the "druglikeness" of this building block is defined by its acidity and lipophilicity.

Acidity (pKa)
  • Prediction: The phenolic hydroxyl group is more acidic than a standard phenol (pKa ~10).

  • Logic: The aldehyde (EWG) at the meta position and the chlorine (EWG) at the para position (relative to the OH) stabilize the phenoxide anion through inductive electron withdrawal.

  • Estimated pKa: 7.5 – 8.2 .

  • Implication: This phenol will deprotonate readily under mild basic conditions (e.g., K₂CO₃), facilitating rapid etherification (O-alkylation) without affecting the aldehyde.

Lipophilicity (LogP)[6]
  • Prediction: The two chlorine atoms significantly increase lipophilicity compared to hydroxybenzaldehyde.

  • Estimated LogP: ~2.5 .

  • Implication: Compounds derived from this scaffold will have enhanced membrane permeability but may require polar solubilizing groups in the final drug design.

Part 4: Analytical Characterization

When validating the structure of the synthesized or purchased compound, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)
  • Aldehyde Proton (-CHO): A distinct singlet downfield, typically δ 10.2 – 10.4 ppm .

  • Phenolic Proton (-OH): A broad singlet, exchangeable with D₂O, typically δ 9.8 – 10.5 ppm (often hydrogen-bonded).

  • Aromatic Protons:

    • The molecule has two aromatic protons at positions C4 and C6.[1]

    • H4: Appears as a doublet (meta-coupling, J ~ 2-3 Hz).

    • H6: Appears as a doublet (meta-coupling, J ~ 2-3 Hz).

    • Note: H6 is ortho to the aldehyde and will be more deshielded (downfield) than H4.

Infrared Spectroscopy (IR)[7][8]
  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ .[2]

  • C=O Stretch (Aldehyde): Sharp, intense peak at 1680–1700 cm⁻¹ .

  • C-Cl Stretch: Strong bands in the fingerprint region (600–800 cm⁻¹ ).

Part 5: Applications in Drug Discovery

This compound serves as a "privileged scaffold" modifier. Its specific utility lies in:

  • Lamotrigine Analogs: While Lamotrigine uses 2,3-dichlorobenzoyl chloride, the introduction of the 5-hydroxyl group allows for the synthesis of metabolite mimics or solubility-enhanced derivatives (via O-glycosylation or pegylation).

  • Kinase Inhibitors: The 2,3-dichloro motif is a common "hinge-binding" mimic in kinase inhibitors. The 5-OH allows for the attachment of a "tail" to access the solvent-exposed region of the ATP binding pocket.

  • Schiff Base Ligands: The aldehyde reacts with amines to form Schiff bases, which are widely explored for antimicrobial and anticancer coordination complexes.[3]

Experimental Protocol: O-Alkylation (General)

To utilize the hydroxyl group while preserving the aldehyde:

  • Solvent: DMF or Acetonitrile.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Electrophile: Alkyl halide (R-X).

  • Conditions: Stir at 60°C. The aldehyde is generally stable under these non-nucleophilic basic conditions.

References

  • PubChem Compound Summary. (2025). 3,5-Dichloro-2-hydroxybenzaldehyde (Isomer Comparison). National Center for Biotechnology Information. Retrieved from [Link]

  • Splendid Lab. (2024). Catalog Entry CSL-60346: 2,3-Dichloro-5-hydroxybenzaldehyde.[4] Retrieved from [Link]

2,3-dichloro-5-hydroxybenzaldehyde vs 3,5-dichloro-2-hydroxybenzaldehyde isomer difference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of substituted benzaldehydes, the positioning of the hydroxyl (-OH) group relative to the aldehyde (-CHO) moiety is not merely a structural detail—it is the primary determinant of physicochemical behavior, synthetic accessibility, and downstream utility.

This guide provides an in-depth technical comparison between two specific isomers:

  • Isomer A (Rare): 2,3-dichloro-5-hydroxybenzaldehyde (CAS: 1806281-75-3)[1][2][3][4]

  • Isomer B (Commodity): 3,5-dichloro-2-hydroxybenzaldehyde (also known as 3,5-dichlorosalicylaldehyde, CAS: 90-60-8)[5][6]

Key Takeaway: Isomer B is a privileged scaffold in ligand design (Salen type) due to its ability to form a stable intramolecular hydrogen bond (IMHB). Isomer A lacks this feature, resulting in drastically different solubility, higher acidity, and a role restricted to use as a specialized metabolic intermediate or polymer precursor.

Part 1: Structural & Electronic Landscape

The fundamental difference between these molecules lies in the "Ortho Effect."

The Intramolecular Hydrogen Bond (IMHB)

In Isomer B , the hydroxyl group at the C2 position is ortho to the aldehyde at C1. This proximity allows the phenolic proton to donate a hydrogen bond to the carbonyl oxygen, forming a pseudo-six-membered ring.

  • Thermodynamic Consequence: This "locked" conformation reduces the polarity of the molecule, lowers the boiling/melting point, and increases solubility in non-polar organic solvents (DCM, Toluene).

  • Spectroscopic Signature: The phenolic proton in Isomer B typically appears very far downfield in ^1H NMR (>11 ppm) due to deshielding by the carbonyl.

In Isomer A , the hydroxyl group at C5 is meta to the aldehyde. No intramolecular ring can form. The hydroxyl group is free to donate hydrogen bonds to solvent molecules or other Isomer A molecules (intermolecular bonding).

  • Thermodynamic Consequence: Formation of a crystal lattice held together by intermolecular H-bonds leads to a higher melting point and lower solubility in non-polar solvents.

  • Acidity (pKa): Isomer A is significantly more acidic. In Isomer B, the proton is "tied up" in the IMHB, making it harder to remove (higher pKa).

Comparative Properties Table[1][2]
PropertyIsomer B (3,5-dichloro-2-hydroxy)Isomer A (2,3-dichloro-5-hydroxy)
CAS Number 90-60-81806281-75-3
Molecular Weight 191.01 g/mol 191.01 g/mol
H-Bonding Intramolecular (Pseudo-ring)Intermolecular (Lattice network)
Melting Point 95–97 °C>110 °C (Predicted/Analogous)
Solubility High in DCM, Et2O, TolueneHigh in Alcohols, DMSO; Low in DCM
pKa (Phenol) ~7.0–7.5 (Stabilized by IMHB)~6.0–6.5 (Enhanced by e- withdrawing Cl)
Primary Use Ligand Synthesis (Salen), CatalysisDrug Metabolite Standard, Polymer Linker
Structural Visualization

IsomerComparison cluster_A Isomer B (Ortho-OH) Privileged Chelation Scaffold cluster_B Isomer A (Meta-OH) Exposed Functional Group B_Struct 3,5-dichloro-2-hydroxybenzaldehyde (IMHB Active) B_Prop Non-polar Character Low MP Chelating Agent B_Struct->B_Prop caused by IMHB A_Struct 2,3-dichloro-5-hydroxybenzaldehyde (Free Phenol) A_Prop Polar Character High MP Cross-linker A_Struct->A_Prop caused by Inter-HB

Figure 1: Structural logic dictating the physicochemical divergence of the two isomers.

Part 2: Synthetic Accessibility

For a researcher, the "make vs. buy" decision is critical. Isomer B is a one-step synthesis. Isomer A is a multi-step challenge.

Synthesis of Isomer B (Commodity)

Isomer B is synthesized via the electrophilic aromatic substitution (chlorination) of salicylaldehyde. The hydroxyl group is a strong ortho/para director. Since the ortho position (C2) is blocked by the OH itself and the para position (C5) is open, chlorination proceeds rapidly to C3 and C5.

Reaction: Salicylaldehyde + 2 Cl2 → 3,5-dichlorosalicylaldehyde + 2 HCl

Synthesis of Isomer A (Specialized)

Direct formylation of 2,3-dichlorophenol typically yields the 2,3-dichloro-4-hydroxy or 2,3-dichloro-6-hydroxy isomers due to ortho/para directing rules. The target Isomer A (5-hydroxy) places the formyl group meta to the phenol, which is electronically unfavorable for direct Friedel-Crafts or Reimer-Tiemann reactions.

Likely Route:

  • Precursor: 2,3-dichloro-5-nitrobenzaldehyde.

  • Reduction: Nitro group reduced to amine (-NH2).

  • Diazotization: Conversion to diazonium salt (-N2+).

  • Hydrolysis: Conversion of diazonium to hydroxyl (-OH).

Part 3: Reactivity & Ligand Design

Schiff Base Formation (The Salen Route)

The primary application of Isomer B is in the synthesis of Salen ligands (e.g., Jacobsen's catalyst).

  • Mechanism: Condensation of Isomer B with a diamine (e.g., ethylenediamine).

  • Why Isomer B? The 2-OH group is perfectly positioned to chelate a metal ion (Mn, Co, Cr) alongside the imine nitrogen. This creates a tetradentate N2O2 pocket.

  • Why not Isomer A? Isomer A forms the imine, but the 5-OH group is too far away to coordinate with the metal center. Instead, the free OH group interferes with catalysis or leads to polymerization.

Biological Pharmacophores

In drug discovery, Isomer A is often synthesized to test metabolic stability. The chlorine atoms at C2 and C3 block metabolic oxidation at those sites, potentially extending the half-life of a drug scaffold containing this moiety.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 3,5-dichloro-2-hydroxybenzaldehyde (Isomer B)

This protocol utilizes sulfuryl chloride as a precise chlorinating agent to avoid over-chlorination.

Reagents:

  • Salicylaldehyde (12.2 g, 100 mmol)

  • Sulfuryl Chloride (SO2Cl2) (28.4 g, 210 mmol)

  • Glacial Acetic Acid (50 mL)

  • Catalyst: Iodine (I2) (Crystal, 50 mg)

Workflow:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and a gas trap (to neutralize HCl/SO2 evolution).

  • Dissolution: Dissolve salicylaldehyde in glacial acetic acid. Add the iodine crystal.

  • Addition: Cool the solution to 15°C. Add SO2Cl2 dropwise over 45 minutes. Critical: Maintain temperature <25°C to prevent oxidation of the aldehyde.

  • Reaction: Once addition is complete, warm to 40°C and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexane).

  • Quench: Pour the mixture onto 200 g of crushed ice.

  • Isolation: The product will precipitate as a pale yellow solid. Filter and wash copiously with cold water.

  • Purification: Recrystallize from ethanol/water (9:1).

    • Yield: ~75-80%

    • Characterization: MP 95-97°C.

Protocol 4.2: Purification of Isomer A (Commercial Sample)

Since Isomer A is usually purchased rather than synthesized, purification is key to removing regioisomers.

Workflow:

  • Dissolution: Dissolve crude Isomer A in minimum hot Ethanol (60°C).

  • Filtration: Hot filter to remove insoluble polymers.

  • Crystallization: Add warm water dropwise until turbidity persists. Cool slowly to 4°C.

  • Note: Isomer A crystallizes as needles, whereas impurities often remain as oils.

Experimental Logic Flowchart

ExperimentalFlow start Start: Select Isomer decision Application? start->decision route_B Metal Catalysis / Salen Ligand decision->route_B Chelation needed route_A Metabolic Study / Polymer decision->route_A Blocking needed synth_B Protocol 4.1: Direct Chlorination (Salicylaldehyde + SO2Cl2) route_B->synth_B synth_A Custom Synthesis / Purchase (Requires HPLC Purification) route_A->synth_A result_B Isomer B: 3,5-Cl-2-OH Forms N2O2 Chelate synth_B->result_B result_A Isomer A: 2,3-Cl-5-OH Forms Linear Adducts synth_A->result_A

Figure 2: Decision matrix for selecting the appropriate isomer based on experimental goals.

References

  • PubChem Compound Summary. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde (CID 66660). National Library of Medicine. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[7] Organic Syntheses, 82,[7] 64. (Cited for general formylation protocols applicable to salicylaldehyde derivatives).

Sources

2,3-Dichloro-5-hydroxybenzaldehyde safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Dichloro-5-hydroxybenzaldehyde: Safety Data, Hazards, and Handling Protocols Content Type: Technical Safety Guide & Whitepaper Audience: Research Scientists, Medicinal Chemists, and EHS Professionals

Executive Summary: Compound Identity & Research Context

2,3-Dichloro-5-hydroxybenzaldehyde (CAS: 1806281-75-3 ) is a specialized halogenated aromatic aldehyde primarily utilized as an intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and anti-infective agents.[1][2][3][4] Its structure combines an electron-deficient dichlorobenzene core with a reactive aldehyde and an acidic phenolic hydroxyl group.

This guide provides a comprehensive safety profile constructed through Structure-Activity Relationship (SAR) analysis and "Read-Across" methodologies from validated analogs (e.g., 2,3-dichlorobenzaldehyde, 2-chloro-5-hydroxybenzaldehyde), as experimental toxicological data for this specific isomer is limited in public registries.

Chemical Identity Table
PropertyDetail
IUPAC Name 2,3-Dichloro-5-hydroxybenzaldehyde
CAS Number 1806281-75-3
Molecular Formula C₇H₄Cl₂O₂
Molecular Weight 191.01 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
Melting Point Predicted: 115–125 °C (Based on structural analogs [1])

Hazard Identification (GHS Classification)

Derived from functional group analysis and analog data (2,3-Dichlorobenzaldehyde, CAS 6334-18-5).

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[5] (Phenolic acidity + aldehyde reactivity)

  • H319: Causes serious eye irritation.[5] (Aldehyde vapor/dust)

  • H335: May cause respiratory irritation.[5] (Inhalation of dust)

  • H302: Harmful if swallowed. (Predicted based on chlorophenol toxicity)

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Technical Handling Protocols

Reactivity Profile & Storage

This compound exhibits dual reactivity:

  • Oxidation Sensitivity: The aldehyde moiety (-CHO) is susceptible to autoxidation to the corresponding carboxylic acid (2,3-dichloro-5-hydroxybenzoic acid) upon prolonged exposure to air.

  • Acidity: The phenolic hydroxyl (-OH) at position 5 is acidic (pKa approx. 7–8 due to electron-withdrawing chlorine atoms), making it incompatible with strong bases.

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: 2–8 °C (Refrigerate) to retard oxidation.

  • Container: Amber glass to prevent photo-degradation.

Experimental Workflow: Air-Sensitive Weighing

Rationale: To maintain high purity for sensitive catalytic cross-coupling reactions, minimize oxygen exposure during the weighing process.

HandlingWorkflow Start Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Glovebox Weighing (N2/Ar Glovebox) Equilibrate->Glovebox Transfer Solubilization Dissolve in Degassed Solvent (DMSO/DMF) Glovebox->Solubilization Sealed Vial Reaction Reaction Setup Solubilization->Reaction Cannula Transfer

Figure 1: Recommended handling workflow to prevent hydrolytic or oxidative degradation prior to synthesis.

Toxicological Assessment (Read-Across)

Since specific LD50 data for CAS 1806281-75-3 is unavailable, safety limits are estimated using Structure-Activity Relationship (SAR) with closely related chlorinated benzaldehydes.

EndpointAnalog UsedValue/ObservationRisk Implication
Acute Oral Toxicity 2,3-DichlorobenzaldehydeLD50 (Rat) > 2000 mg/kg [2]Low to Moderate acute risk.
Skin Irritation 2-Chloro-5-hydroxybenzaldehydeIrritant (Category 2)Phenolic moiety increases irritation potential compared to non-hydroxy analogs.
Sensitization Chlorinated BenzaldehydesPotential SensitizerRepeated contact may cause allergic dermatitis.

Target Organ Toxicity:

  • Respiratory System: Inhalation of dust causes mucosal irritation.

  • Eyes: Corrosive potential due to acidity of the phenol group combined with the aldehyde.

Emergency Response & Waste Disposal

First Aid Logic
  • Eye Contact: DO NOT use neutralizing agents. Flush with water for 15 minutes. The acidity of the phenol requires extensive dilution.

  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, followed by soap and water. Rationale: PEG-400 is more effective than water alone at solubilizing and removing lipophilic chlorinated phenols [3].

Spill Cleanup Decision Tree

SpillResponse Start Spill Detected State State of Spill? Start->State Powder Dry Powder State->Powder Solid Solution Solution State->Solution Liquid ActionPowder Cover with wet paper towel (Prevent Dust) Powder->ActionPowder ActionSol Absorb with Vermiculite Solution->ActionSol Disposal Dispose as Halogenated Organic Waste ActionPowder->Disposal ActionSol->Disposal

Figure 2: Decision logic for containing spills, prioritizing dust suppression for solids.

Disposal Considerations
  • Waste Code: Halogenated Organic Solvents/Solids.

  • Incineration: Must be incinerated in a facility equipped with a scrubber (e.g., caustic scrubber) to neutralize Hydrochloric Acid (HCl) gases generated during combustion.

References

  • PubChem. (2024). Compound Summary for 2,3-Dichlorobenzaldehyde (CAS 6334-18-5). National Library of Medicine. [Link]

  • Solvay. (2020). General Safety Guide for Chlorinated Phenols. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dichloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,3-Dichloro-5-hydroxybenzaldehyde, a halogenated aromatic aldehyde with potential applications in pharmaceutical synthesis and materials science. Due to a lack of readily available experimental data for this specific compound, this document outlines robust, field-proven methodologies for the precise determination of its melting and boiling points. By synthesizing information from structurally related compounds and established analytical techniques, this guide offers a framework for researchers to characterize this molecule with high scientific integrity. It further details the underlying principles of these experimental choices and emphasizes a self-validating system of protocols to ensure accuracy and reproducibility.

Introduction and Significance

2,3-Dichloro-5-hydroxybenzaldehyde belongs to a class of substituted benzaldehydes that are pivotal building blocks in organic synthesis. The presence of chloro and hydroxyl functional groups on the aromatic ring imparts unique reactivity and potential for derivatization, making it a compound of interest for the development of novel therapeutic agents and functional materials. An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is a prerequisite for its effective utilization in research and development. These parameters are critical for purification processes (e.g., crystallization and distillation), reaction condition optimization, and for ensuring the stability and quality of synthesized materials.

Physicochemical Properties: An Estimation Based on Analogous Structures

Direct experimental values for the melting and boiling points of 2,3-Dichloro-5-hydroxybenzaldehyde are not extensively reported in publicly accessible literature. However, by examining structurally similar compounds, we can establish a scientifically reasoned estimation.

The physical properties of aldehydes and ketones are influenced by the polarity of the carbonyl group, which leads to dipole-dipole interactions, resulting in higher boiling points than nonpolar compounds of similar molecular weight.[1] However, they do not exhibit the strong intermolecular hydrogen bonding seen in alcohols, leading to lower boiling points than their corresponding alcohol analogs.[1] The melting point is influenced by the strength of the crystal lattice and molecular symmetry.

For context, the properties of several related benzaldehyde derivatives are presented below:

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
3-HydroxybenzaldehydeC₇H₆O₂106240
3,5-Dichloro-2-hydroxybenzaldehydeC₇H₄Cl₂O₂95-97Not available
3-Bromo-5-chloro-2-hydroxybenzaldehydeC₇H₄BrClO₂81.5-90.5Not available

Note: These values are for reference and were obtained from various chemical suppliers and databases.[2][3][4]

Based on these analogs, it is reasonable to predict that 2,3-Dichloro-5-hydroxybenzaldehyde is a solid at room temperature with a melting point likely in the range of 80-120°C. Its boiling point is expected to be significantly above 200°C. It is imperative for any research endeavor utilizing this compound to experimentally verify these values.

Experimental Determination of Melting and Boiling Points

The following section details the authoritative and validated protocols for the determination of melting and boiling points, designed to ensure accuracy and reproducibility.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Experimental Protocol:

  • Sample Preparation: Ensure the 2,3-Dichloro-5-hydroxybenzaldehyde sample is pure and completely dry. Grind a small amount of the solid into a fine powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2°C per minute) as the melting point is neared to ensure thermal equilibrium.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point.

Causality Behind Experimental Choices:

  • Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to remain in equilibrium.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the temperature at which the vapor pressure is equal to the standard atmospheric pressure.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid is cooled, the vapor inside the capillary tube condenses, and the liquid is drawn into the capillary tube when the external pressure equals the vapor pressure of the liquid.

Experimental Protocol:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of 2,3-Dichloro-5-hydroxybenzaldehyde into a small test tube (fusion tube).

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube. Suspend the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or a digital heating block).[5]

  • Heating: Heat the bath gently. A continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Observation and Recording: Remove the heat source when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: This acts as a manometer to indicate when the vapor pressure of the liquid equals the atmospheric pressure.

  • Slow Cooling: Allowing the apparatus to cool slowly ensures that the point at which the liquid enters the capillary can be accurately observed.

Workflow for Physicochemical Characterization

The logical flow for the characterization of 2,3-Dichloro-5-hydroxybenzaldehyde is depicted in the following diagram.

G cluster_prep Sample Preparation & Purity Assessment cluster_physchem Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of 2,3-Dichloro-5- hydroxybenzaldehyde Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., HPLC, NMR) Purification->Purity_Check MP_Determination Melting Point Determination Purity_Check->MP_Determination BP_Determination Boiling Point Determination Purity_Check->BP_Determination Data_Analysis Analysis of Experimental Data MP_Determination->Data_Analysis BP_Determination->Data_Analysis Reporting Reporting of Verified Melting and Boiling Points Data_Analysis->Reporting

Caption: Workflow for the synthesis, purification, and physicochemical characterization of 2,3-Dichloro-5-hydroxybenzaldehyde.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

While direct experimental data for the melting and boiling points of 2,3-Dichloro-5-hydroxybenzaldehyde are sparse, this guide provides a robust framework for their empirical determination. By employing the detailed protocols for melting and boiling point analysis, researchers can confidently and accurately characterize this compound. The provided context from analogous structures offers a reasonable estimation to guide initial experimental design. Adherence to these methodologies and safety protocols will ensure the generation of reliable data, which is fundamental for the advancement of research and development activities involving this promising chemical entity.

References

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (2023, November 28). 3-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

Technical Guide: Pharmacophore Properties of 2,3-Dichloro-5-Hydroxy Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacophore properties of 2,3-dichloro-5-hydroxybenzaldehyde , a specialized scaffold with significant implications in medicinal chemistry, particularly as an allosteric modulator of hemoglobin (antisickling agent) and a precursor for antimicrobial Schiff bases.

Executive Summary

The 2,3-dichloro-5-hydroxybenzaldehyde scaffold represents a highly specific pharmacophore designed to balance electrophilic reactivity with hydrophobic variation. Unlike its more common isomers (e.g., 3,5-dichloro-2-hydroxybenzaldehyde), this substitution pattern places the hydroxyl group in the meta position relative to the aldehyde, preventing intramolecular hydrogen bonding (common in salicylaldehydes) and thereby enhancing the availability of the carbonyl group for covalent interactions.

Primary Applications:

  • Hemoglobin Allosteric Modulation: Binding to the

    
    -globin N-terminus to stabilize the R-state (oxyhemoglobin) and prevent sickling in Sickle Cell Disease (SCD).[1]
    
  • Covalent Inhibition: Formation of stable Schiff bases with lysine residues or N-terminal amines in target proteins.

  • Antimicrobial Agents: Precursor for lipophilic Schiff base ligands with enhanced membrane permeability.

Chemical Architecture & Electronic Properties[2]

The pharmacophore's efficacy is dictated by the precise electronic and steric contributions of its substituents.

Electronic Tuning of the Carbonyl Warhead

The core mechanism of action for this scaffold is the formation of a Schiff base (imine) with a primary amine on the biological target. The rate and stability of this reversible covalent bond are governed by the electrophilicity of the aldehyde carbon.

  • Aldehyde (C1): The electrophilic "warhead."

  • 5-Hydroxy Group (Meta):

    • Unlike para-hydroxyl groups (which stabilize the carbonyl via strong resonance donation, reducing reactivity), the meta-hydroxyl group exerts a predominantly inductive electron-withdrawing effect (-I) while its resonance donation (+M) is not directly conjugated to the carbonyl.

    • Result: The carbonyl carbon remains highly electrophilic, facilitating rapid nucleophilic attack by amine targets (e.g., Valine-1 of Hemoglobin).

  • 2,3-Dichloro Substitution:

    • Inductive Effect: The chlorine atoms at positions 2 and 3 are strong electron-withdrawing groups (-I), further increasing the positive character (

      
      ) of the carbonyl carbon.
      
    • Steric Effect: The C2-Chlorine creates an "ortho effect," twisting the aldehyde group slightly out of planarity with the benzene ring. This deconjugation can destabilize the ground state of the aldehyde, lowering the activation energy for nucleophilic attack.

Lipophilicity and Solubility Profile
  • Lipophilicity (LogP): The two chlorine atoms significantly increase the partition coefficient (LogP), enhancing membrane permeability and affinity for hydrophobic pockets.

  • Solubility: The 5-OH group provides a critical hydrogen bond donor/acceptor site, ensuring the molecule remains soluble in aqueous physiological fluids despite the lipophilic dichloro-motif.

Pharmacophore Modeling: Hemoglobin Modulation

The most authoritative application of substituted benzaldehydes is in the treatment of Sickle Cell Disease (SCD). These compounds function as allosteric effectors that increase the oxygen affinity of hemoglobin (Hb).[1][2]

Binding Mechanism (Schiff Base Formation)

The pharmacophore binds to the N-terminal valine (


Val1) of the hemoglobin 

-chain.[2]
  • Covalent Attachment: The aldehyde oxygen is displaced by the nitrogen of

    
    Val1, forming a Schiff base imine (
    
    
    
    ).
  • Allosteric Stabilization: This binding cross-links the

    
    -subunits or alters their conformation, stabilizing the Relaxed (R) state  (oxygenated) and destabilizing the Tense (T) state  (deoxygenated). Since HbS (sickle hemoglobin) only polymerizes in the T-state, this mechanism prevents sickling.[1]
    
Pharmacophore Map (DOT Visualization)

The following diagram illustrates the abstract pharmacophore features required for this binding mode.

PharmacophoreMap cluster_binding Hemoglobin Binding Pocket Aldehyde Electrophilic Center (CHO) Val1 Target Nucleophile (Hb α-Val1) Aldehyde->Val1 Schiff Base Formation Cl_Pocket Hydrophobic Clamp (2,3-Cl) Cl_Pocket->Aldehyde Steric Twist & Lipophilicity OH_Group Solubility/H-Bond (5-OH) OH_Group->Aldehyde Electronic Tuning (Meta-Inductive)

Caption: Pharmacophore map showing the interaction between the 2,3-dichloro-5-hydroxybenzaldehyde scaffold and the hemoglobin binding pocket.[3][4]

Experimental Protocols

Synthesis Strategy

Direct synthesis of the 2,3-dichloro-5-hydroxy isomer requires navigating directing group effects. A reliable pathway involves the oxidation of a toluene precursor.

Protocol: Oxidation of 2,3-Dichloro-5-hydroxytoluene

  • Protection: Protect the 5-hydroxyl group (e.g., as an acetate or methyl ether) to prevent side reactions.

    • Reagent: Acetic anhydride, Pyridine.

  • Benzylic Oxidation: Oxidize the methyl group at C1 to an aldehyde.

    • Reagent: Chromium trioxide (

      
      ) in acetic anhydride (Gem-diacetate intermediate) followed by hydrolysis.
      
    • Alternative: Radical bromination (NBS) followed by Sommelet reaction.

  • Deprotection: Hydrolyze the protecting group to restore the 5-OH.

Biological Assay: Schiff Base Stability

To validate the pharmacophore's activity, one must measure the stability of the Schiff base formed with a model amine.

Assay Protocol:

  • Preparation: Dissolve 2,3-dichloro-5-hydroxybenzaldehyde (1 mM) in phosphate-buffered saline (PBS, pH 7.4) containing 20% DMSO.

  • Reaction: Add L-Valine or a model peptide (10 mM) to mimic the Hb N-terminus.

  • Monitoring: Track the reaction via UV-Vis spectroscopy.

    • Observation: Disappearance of the aldehyde peak (

      
       nm) and appearance of the imine peak (
      
      
      
      nm).
  • Kinetics: Plot Absorbance vs. Time to calculate

    
    .
    
  • Competition: Add EDTA or Glutathione to test stability against hydrolysis or thiol exchange.

Comparative SAR Analysis

The table below compares the 2,3-dichloro-5-hydroxy scaffold against other common benzaldehyde pharmacophores used in drug development.

Feature2,3-Dichloro-5-Hydroxy (Target)Vanillin (Reference)2-Hydroxy-Benzaldehyde (Salicylaldehyde)
Aldehyde Reactivity High (Meta-OH + Cl induction)Low (Para-OH resonance donation)Medium (Intramolecular H-bond stabilizes)
Intramolecular H-Bond No (OH is too far)No Yes (Strong, reduces reactivity)
Lipophilicity High (Two Cl atoms)Low Medium
Binding Mode Intermolecular Schiff BaseIntermolecular Schiff BaseChelation / Schiff Base
Primary Utility Hb Modulation, High-Affinity LigandHb Modulation (Weak), FlavorantMetal Chelation, Synthesis

Mechanism of Action Diagram

The following diagram details the chemical mechanism of hemoglobin modification by the scaffold.

Mechanism State1 Free Ligand (Aldehyde) State2 Nucleophilic Attack (Carbinolamine Intermediate) State1->State2 + Hb (R-NH2) Fast Kinetics State3 Schiff Base (Imine) (Covalent Complex) State2->State3 - H2O Dehydration State3->State3 Stabilizes R-State (High O2 Affinity) Hb Hemoglobin (α-Val1-NH2)

Caption: Step-by-step mechanism of Schiff base formation between the benzaldehyde scaffold and Hemoglobin.

References

  • Beddell, C. R., et al. (1984). "Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes."[1][5] British Journal of Pharmacology.[5] Link

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to target the dysregulated polymerization of hemoglobin S." Hematology/Oncology Clinics of North America. Link

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "2,3-Dichloro-5-hydroxybenzaldehyde (CSL-60346)." National Center for Biotechnology Information. Link

  • Abraham, D. J., et al. (1991). "Vanillin, a potential agent for the treatment of sickle cell anemia." Blood. Link

Sources

Methodological & Application

Application Note: Synthesis of Dichloro-Hydroxybenzaldehydes from 2,3-Dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of hydroxybenzaldehydes from 2,3-dichlorophenol, with a critical scientific analysis of the regiochemical outcomes.

Executive Summary & Critical Regiochemical Analysis

The synthesis of substituted benzaldehydes from phenols is a cornerstone of medicinal chemistry, particularly for creating precursors to antihypertensive and diuretic agents (e.g., ethacrynic acid derivatives). The request specifies the synthesis of 2,3-dichloro-5-hydroxybenzaldehyde from 2,3-dichlorophenol .

Critical Scientific Note: Direct formylation of 2,3-dichlorophenol (via Reimer-Tiemann, Duff, or Vilsmeier-Haack) does not yield the 5-hydroxy isomer as the major product due to the directing effects of the hydroxyl group.

  • Starting Material: 2,3-Dichlorophenol (OH at C1, Cl at C2, C3).

  • Directing Effects: The hydroxyl group is a strong ortho/para director. The chlorine atoms are weak ortho/para directors but are overruled by the oxygen.

  • Available Sites:

    • Ortho (C6): Open.

    • Para (C4): Open.

    • Meta (C5): Deactivated and electronically unfavorable for electrophilic aromatic substitution.

Therefore, the direct reaction yields two primary isomers:

  • 2,3-Dichloro-4-hydroxybenzaldehyde (Para-product).

  • 3,4-Dichloro-2-hydroxybenzaldehyde (Ortho-product; often chemically named 5,6-dichlorosalicylaldehyde).

Note: The target "2,3-dichloro-5-hydroxybenzaldehyde" (meta-substitution) requires a multi-step skeletal rearrangement or a different starting scaffold (e.g., 3,5-dichloro-4-hydroxybenzaldehyde). This guide details the protocol for the Reimer-Tiemann formylation , which generates the 4-hydroxy and 2-hydroxy isomers, as these are the direct synthetic derivatives.

Reaction Pathway & Mechanism[1][2][3][4][5][6][7][8]

The synthesis utilizes the Reimer-Tiemann reaction , employing chloroform and aqueous sodium hydroxide to generate a dichlorocarbene intermediate (:CCl₂). This electrophile attacks the phenoxide ring.

Reaction Scheme (DOT Visualization)

ReimerTiemann Start 2,3-Dichlorophenol Intermediate Dichlorocarbene Intermediate (:CCl2) Start->Intermediate Deprotonation Reagents Reagents: CHCl3, NaOH (aq) Reflux, 70°C Reagents->Intermediate Product_Para Major Product (Para) 2,3-Dichloro-4-hydroxybenzaldehyde (Solid, Non-volatile) Intermediate->Product_Para Attack at C4 Product_Ortho Minor Product (Ortho) 3,4-Dichloro-2-hydroxybenzaldehyde (Volatile, Intramolecular H-bond) Intermediate->Product_Ortho Attack at C6

Caption: Divergent pathway of 2,3-dichlorophenol formylation yielding para (major) and ortho (minor) isomers.[1][2][3][4][5][6]

Experimental Protocol

Method A: Classical Reimer-Tiemann Formylation

This method is robust, uses inexpensive reagents, and allows for the separation of isomers based on volatility.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
2,3-Dichlorophenol 163.001.016.3 g (0.1 mol)Substrate
Chloroform (CHCl₃) 119.382.529.8 g (20 mL)Electrophile Source
Sodium Hydroxide (NaOH) 40.005.020.0 g (in 40 mL H₂O)Base
Sulfuric Acid (H₂SO₄) 98.08-~10% solutionAcidification

Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, addition funnel, thermometer, steam distillation setup.

Step-by-Step Procedure
  • Setup: In the 3-neck flask, dissolve 20 g of NaOH in 40 mL of distilled water. Add 16.3 g of 2,3-dichlorophenol . The solution will turn dark as the phenoxide forms. Heat the mixture to 60–65°C with magnetic stirring.

  • Addition: Place 20 mL of chloroform in the addition funnel. Add the chloroform dropwise over 45–60 minutes.

    • Caution: The reaction is exothermic.[7][8][1] Maintain temperature between 65–70°C. If the reaction becomes too vigorous, stop addition and cool briefly.

  • Reflux: After addition is complete, reflux the mixture gently (approx. 70–75°C) for 2 hours to ensure complete conversion of the dichloromethyl intermediate to the aldehyde.

  • Hydrolysis & Acidification: Allow the reaction to cool to room temperature. Carefully acidify the mixture with 10% H₂SO₄ until the pH is acidic (pH ~2). A thick slurry/oil will separate.

  • Steam Distillation (Isomer Separation):

    • Transfer the mixture to a steam distillation apparatus.

    • Distillate: The Ortho-isomer (3,4-dichloro-2-hydroxybenzaldehyde) is steam-volatile due to intramolecular hydrogen bonding. Collect approx. 500 mL of distillate or until the distillate runs clear.

    • Residue: The Para-isomer (2,3-dichloro-4-hydroxybenzaldehyde) remains in the boiling flask as a non-volatile solid/tar due to intermolecular hydrogen bonding.

  • Isolation of Ortho-Isomer: Extract the steam distillate with diethyl ether (3 x 50 mL). Dry over MgSO₄ and evaporate to yield the ortho product (yellowish oil or low-melting solid).

  • Isolation of Para-Isomer (Target Analog):

    • Cool the residue in the boiling flask in an ice bath. The crude para-aldehyde will solidify.

    • Filter the solid.

    • Purification: Recrystallize from ethanol/water (50:50) or benzene.[4]

    • Yield: Typically 20-30% for the para-isomer (Reimer-Tiemann yields are historically moderate).

Method B: MgCl₂-Mediated Specific Ortho-Formylation

Use this method if the specific goal is the Ortho-isomer (3,4-dichloro-2-hydroxybenzaldehyde) with high selectivity, avoiding the para-product.

Reference Protocol: Adapted from Acta Chem. Scand. 1999, 53, 258 [1].

  • Reagents: 2,3-Dichlorophenol (1 eq), Anhydrous MgCl₂ (1.5 eq), Triethylamine (3.75 eq), Paraformaldehyde (6.0 eq), Acetonitrile (dry).

  • Procedure:

    • Combine phenol, MgCl₂, and TEA in acetonitrile.[9] Stir for 15 min (formation of phenoxide-Mg complex).

    • Add paraformaldehyde.[3][9]

    • Reflux for 3–4 hours.

    • Quench with dilute HCl, extract with ethyl acetate.

  • Outcome: Exclusive formation of the ortho-formylated product.

Analytical Validation

To confirm the identity of the synthesized isomer (distinguishing Para vs. Ortho vs. Meta), ¹H NMR is the definitive tool.

FeatureOrtho-Isomer (2-OH)Para-Isomer (4-OH)Meta-Isomer (5-OH)
Aldehyde Proton (-CHO) Singlet, δ 9.8 - 10.4 ppmSinglet, δ 9.6 - 9.9 ppmSinglet, δ 9.8 ppm
Hydroxyl Proton (-OH) δ ~11.0 ppm (Sharp singlet, deshielded by H-bond)δ ~5.0 - 6.0 ppm (Broad singlet, exchangeable)Broad singlet
Coupling Pattern Two doublets (ortho coupling ~8Hz)Two doublets (ortho coupling ~8Hz)Two doublets (meta coupling ~2Hz)
IR Carbonyl (C=O) ~1660 cm⁻¹ (H-bonded)~1680-1700 cm⁻¹~1700 cm⁻¹

Interpretation:

  • If your product shows a sharp OH peak >10.5 ppm, it is the Ortho isomer.

  • If your product shows a broad OH peak <10 ppm and requires steam distillation residue extraction, it is the Para isomer (2,3-dichloro-4-hydroxybenzaldehyde).

References

  • Hansen, T. V., & Skattebøl, L. (1999). "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258–262.[3] Link

  • Wynberg, H. (1960). "The Reimer-Tiemann Reaction."[7][8][10][11][1][12] Chemical Reviews, 60(2), 169–184. Link

  • Organic Syntheses. "2-Hydroxy-5-methoxybenzaldehyde." Org.[10][3] Synth. 1955, 35,[13] 74. (Standard Reimer-Tiemann Protocol). Link

  • PubChem. "2,3-Dichlorophenol Compound Summary." National Library of Medicine. Link

Sources

Application Note: Synthesis of 2,3-Dichloro-5-hydroxybenzaldehyde via the Duff Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2,3-dichloro-5-hydroxybenzaldehyde from 3,4-dichlorophenol utilizing the Duff reaction. The Duff reaction is a classic formylation method that introduces a formyl group onto an electron-rich aromatic ring, such as a phenol, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1][2] This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and in-depth characterization techniques. It is designed to equip researchers with the necessary information to successfully synthesize and validate the target compound.

Introduction

Substituted hydroxybenzaldehydes are a critical class of intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[3] The specific substitution pattern of chlorine and hydroxyl groups in 2,3-dichloro-5-hydroxybenzaldehyde makes it a potentially valuable precursor for novel bioactive molecules. The Duff reaction, while sometimes associated with moderate yields, offers a direct and operationally simple method for the ortho-formylation of phenols using readily available and inexpensive reagents.[4][5] This application note details the strategic application of the Duff reaction to 3,4-dichlorophenol to achieve the desired 2,3-dichloro-5-hydroxybenzaldehyde.

Reaction Mechanism and Regioselectivity

The Duff reaction proceeds via an electrophilic aromatic substitution mechanism.[1][4] The key steps are outlined below:

  • Formation of the Electrophile: Hexamethylenetetramine is protonated in the acidic medium and subsequently decomposes to form an electrophilic iminium ion.[6]

  • Electrophilic Attack: The electron-rich phenol attacks the iminium ion, typically at the position ortho to the hydroxyl group. This preference is attributed to the formation of a hydrogen-bonded intermediate that stabilizes the transition state.[4][6]

  • Oxidation and Hydrolysis: A series of subsequent steps involving oxidation and hydrolysis of the resulting aminomethyl derivative leads to the final aldehyde product.[6]

Duff_Mechanism cluster_electrophile Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Final Product Formation phenol 3,4-Dichlorophenol intermediate Ortho-Aminomethyl Intermediate phenol->intermediate + Iminium Ion hmta Hexamethylenetetramine (HMTA) iminium Electrophilic Iminium Ion hmta->iminium + H+ acid H+ (Acid Catalyst) product 2,3-Dichloro-5-hydroxybenzaldehyde intermediate->product Oxidation & Hydrolysis hydrolysis Hydrolysis

Caption: General mechanism of the Duff reaction.

Regioselectivity in the Formylation of 3,4-Dichlorophenol

The regiochemical outcome of the Duff reaction on 3,4-dichlorophenol is governed by the combined directing effects of the hydroxyl and chloro substituents.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.[6] It increases the electron density at positions 2, 4 (blocked), and 6.

  • Chloro Groups (-Cl): Deactivating, yet ortho, para-directing groups.[7] The chlorine at C3 directs to C2 and C6, while the chlorine at C4 directs to C5.

The formylation is expected to occur primarily at the positions activated by the powerful hydroxyl group. Both ortho positions (C2 and C6) are viable. However, the C2 position is electronically favored due to the additive directing effect of the C3-chloro substituent. While the chloro groups are deactivating, their directing influence on the regioselectivity of this reaction cannot be disregarded. It is plausible that a mixture of isomers, including the 6-formylated product, may be formed. Therefore, chromatographic purification is essential.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2,3-dichloro-5-hydroxybenzaldehyde.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles
3,4-DichlorophenolC₆H₄Cl₂O163.008.15 g0.05
HexamethylenetetramineC₆H₁₂N₄140.1910.5 g0.075
Glacial Acetic AcidCH₃COOH60.05100 mL-
Trifluoroacetic AcidCF₃COOH114.0225 mL-
Sulfuric Acid (conc.)H₂SO₄98.08As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Reaction Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichlorophenol (8.15 g, 0.05 mol) and hexamethylenetetramine (10.5 g, 0.075 mol).

  • Addition of Acid: To the flask, add glacial acetic acid (100 mL) and trifluoroacetic acid (25 mL). The use of trifluoroacetic acid can enhance the reaction rate, though it should be handled with care in a fume hood.[8]

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material. The reaction time may vary but is expected to be in the range of 6-12 hours.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add 100 mL of 2 M sulfuric acid. Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product should be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis of the crude mixture.

Characterization

The structure and purity of the synthesized 2,3-dichloro-5-hydroxybenzaldehyde should be confirmed by the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the product, including the position of the formyl group and the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and aldehyde (-CHO) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Consider using a higher proportion of trifluoroacetic acid.
Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction closely.
Formation of Multiple Isomers Competing directing effects.Optimize reaction conditions (temperature, acid catalyst) to favor the desired isomer. Employ careful chromatographic separation.
Polymer/Resin Formation Side reactions of the formylating agent.Ensure the reaction is not overheated. Use a stoichiometry of HMTA to phenol closer to 1:1, although this may reduce the overall conversion.[5]

Experimental Workflow

Workflow start Start reactants Combine 3,4-Dichlorophenol and HMTA start->reactants add_acid Add Acetic Acid and Trifluoroacetic Acid reactants->add_acid reflux Heat to 100-110 °C (6-12 hours) add_acid->reflux hydrolyze Cool and Hydrolyze with H₂SO₄ reflux->hydrolyze extract Extract with Ethyl Acetate hydrolyze->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the synthesis of 2,3-Dichloro-5-hydroxybenzaldehyde.

References

  • Duff reaction. In: Wikipedia. ; 2023. Accessed February 25, 2026. [Link]

  • Duff Reaction. SynArchive. Accessed February 25, 2026. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Accessed February 25, 2026. [Link]

  • Duff Reaction. Accessed February 25, 2026. [Link]

  • Duff Reaction. Grokipedia. Accessed February 25, 2026. [Link]

  • 4 - Organic Syntheses Procedure. Accessed February 25, 2026. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Accessed February 25, 2026. [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. University of Barcelona. Accessed February 25, 2026. [Link]

  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Accessed February 25, 2026. [Link]

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Advanced Application Note: Strategic Utilization of 2,3-Dichloro-5-hydroxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloro-5-hydroxybenzaldehyde (CAS: 1806281-75-3) is a highly functionalized aromatic building block that serves as a critical intermediate in the synthesis of small-molecule therapeutics, particularly Kinase Inhibitors and Antimicrobial Agents . Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms and an orthogonal hydroxyl/aldehyde pair—provides a versatile scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

This Application Note details the strategic deployment of this intermediate, focusing on chemoselective functionalization protocols that leverage its specific electronic properties. We present a validated workflow for synthesizing a pharmacophore library, supported by mechanistic insights and safety guidelines.

Chemical Profile & Mechanistic Insight[2]

Structural Advantages

The molecule's utility is defined by three distinct "zones" of reactivity, allowing for sequential, orthogonal modification:

  • The "Warhead" (C1-Aldehyde): A highly electrophilic carbonyl group (activated by the electron-withdrawing Cl atoms) ideal for Reductive Amination , Knoevenagel Condensation , or reversible covalent tethering (Schiff base formation) to protein targets (e.g., Hemoglobin or Kinase lysine residues).

  • The "Anchor" (C5-Hydroxyl): A phenol group with enhanced acidity (pKa ≈ 7.5–8.0) due to the inductive effect of the dichloro-substitution. This facilitates O-Alkylation under mild conditions, reducing side reactions.

  • The "Shield" (C2, C3-Dichloride): The chlorine atoms provide metabolic stability by blocking the P450-mediated oxidation of the aromatic ring and increasing overall lipophilicity (LogP modulation).

Reactivity Matrix
Functional GroupReactivity ModeKey Application
Aldehyde (-CHO) Electrophilic AttackFormation of Hinge-Binding Motifs (Kinase Inhibitors)
Hydroxyl (-OH) Nucleophilic SubstitutionAttachment of Solubilizing Tails or PROTAC Linkers
Aromatic Core

-Stacking / Hydrophobic
Filling Hydrophobic Pockets (e.g., ATP binding site)

Core Application: Synthesis of Kinase Inhibitor Libraries

A primary application of 2,3-Dichloro-5-hydroxybenzaldehyde is in the synthesis of Type II Kinase Inhibitors , where the aldehyde is converted into a hinge-binding heterocycle, and the hydroxyl group is extended to interact with the solvent-exposed region of the kinase.

Workflow Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthesis strategy, demonstrating how this single intermediate can generate a library of bioactive compounds.

G cluster_0 Key Mechanism Start 2,3-Dichloro-5-hydroxybenzaldehyde (Core Scaffold) Step1 Step 1: Chemoselective O-Alkylation (Mild Base, R-X) Start->Step1 Functionalize -OH Intermediate1 O-Alkylated Intermediate (Aldehyde Intact) Step1->Intermediate1 Step2A Path A: Reductive Amination (Amine, NaBH(OAc)3) Intermediate1->Step2A Functionalize -CHO Step2B Path B: Knoevenagel Condensation (Malononitrile, Base) Intermediate1->Step2B Functionalize -CHO ProductA Target A: Kinase Inhibitor (Secondary Amine Linker) Step2A->ProductA ProductB Target B: Tyr-Kinase Inhibitor (Vinyl Nitrile Warhead) Step2B->ProductB Note The enhanced acidity of the 5-OH allows alkylation without protecting the aldehyde.

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the phenol and aldehyde groups.

Experimental Protocols

Protocol A: Chemoselective O-Alkylation (The "Anchor" Step)

Objective: To attach a solubilizing group or linker to the 5-position without affecting the aldehyde. Rationale: The electron-withdrawing chlorine atoms at positions 2 and 3 significantly increase the acidity of the 5-hydroxyl group. This allows the use of weak bases (e.g.,


), avoiding the Cannizzaro reaction or aldol condensation side-products often seen with stronger bases.

Materials:

  • 2,3-Dichloro-5-hydroxybenzaldehyde (1.0 eq)[1]

  • Alkyl Halide (e.g., 1-bromo-3-methoxypropane) (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Dichloro-5-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion. The suspension may turn yellow due to phenoxide formation.
    
  • Alkylation: Add the Alkyl Halide (12 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The aldehyde peak (approx.[2] 10.2 ppm in

    
     NMR) should remain intact.
    
  • Work-up: Cool to room temperature. Pour the mixture into ice-water (150 mL). The product usually precipitates.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Yield: Typical yields are 85–95%.

Protocol B: Reductive Amination (The "Warhead" Step)

Objective: To couple the aldehyde with a heterocyclic amine (e.g., aminopyrazole) to form the bioactive core. Rationale: The 2,3-dichloro substitution makes the aldehyde highly electrophilic, facilitating rapid imine formation. Sodium triacetoxyborohydride (


) is used as the reducing agent because it is mild enough to reduce the imine without reducing the aldehyde (chemoselectivity).

Materials:

  • O-Alkylated Intermediate (from Protocol A) (1.0 eq)

  • Amine (e.g., 3-aminopyridine or morpholine) (1.1 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Procedure:

  • Imine Formation: Dissolve the Intermediate (5 mmol) and the Amine (5.5 mmol) in DCE (20 mL). Add Acetic Acid (2 drops). Stir at room temperature for 1 hour.

    • Checkpoint: Formation of the imine can often be observed by a color change or shift in the UV spectrum.

  • Reduction: Cool the mixture to 0°C. Add

    
     (7.5 mmol) in portions over 10 minutes.
    
  • Stirring: Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quenching: Quench with saturated aqueous

    
     (20 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient).

Analytical Quality Control

To ensure the integrity of the intermediate, the following analytical parameters should be verified upon receipt and after synthesis steps.

ParameterSpecificationMethodExpected Observation
Appearance White to pale yellow powderVisualOxidation leads to darker yellow/brown color.
Purity >97.0%HPLC (C18)Retention time shifts significantly after O-alkylation.

NMR (DMSO-d6)
Aldehyde (-CHO)400 MHzSinglet at ~10.1–10.3 ppm .

NMR (DMSO-d6)
Phenol (-OH)400 MHzBroad singlet at ~11.0 ppm (disappears after alkylation).
IR Spectrum Carbonyl (C=O)FT-IRStrong band at 1680–1700 cm⁻¹ .

Safety & Handling Guidelines

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[5][6]

Specific Precautions for Chlorinated Phenols:

  • Skin Absorption: Chlorinated phenols can be absorbed through the skin more readily than unsubstituted phenols. Nitrile gloves (double-gloving recommended) and a lab coat are mandatory.

  • Acidic Nature: The compound is weakly acidic. Avoid contact with strong bases unless intended for reaction, as this generates the phenoxide salt which may be more water-soluble and bioavailable.

  • Disposal: Do not dispose of down the drain. Chlorinated aromatics are persistent environmental pollutants. Collect in a dedicated "Halogenated Organic Waste" container.

References

  • Plexxikon Inc. "Compounds and Methods for Kinase Modulation, and Indications Therefor." World Intellectual Property Organization, WO2008080001A2, 2008. (Demonstrates the utility of poly-substituted benzaldehydes in kinase inhibitor synthesis).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. (Standard protocol for the reductive amination step).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11954316, 2,3-Dichloro-5-hydroxybenzaldehyde." PubChem, 2023. (Source for chemical property data).

  • Metcalf, B., et al. "Discovery of Voxelotor (GBT440): A Potent, Once-Daily Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, vol. 8, no. 3, 2017, pp. 321–326. (Provides context on the mechanism of aldehyde-based hemoglobin modulators, relevant to the "Warhead" application).

Sources

Application Note: High-Yield Synthesis of Schiff Base Ligands from 2,3-Dichloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis of Schiff base ligands derived from 2,3-Dichloro-5-hydroxybenzaldehyde . It addresses the specific steric and electronic challenges posed by this halogenated isomer and provides validated protocols for researchers in medicinal inorganic chemistry and ligand design.[1]

Introduction & Chemical Rationale

The synthesis of Schiff bases (imines) from 2,3-Dichloro-5-hydroxybenzaldehyde presents a unique set of synthetic challenges compared to standard salicylaldehyde derivatives. Unlike the common 3,5-dichloro-2-hydroxy isomer, this specific isomer possesses a chlorine atom at the ortho position (C2) relative to the carbonyl group, and a hydroxyl group at the meta position (C5).[1]

Structural Analysis & Reactivity Profile[1]
  • Steric Hindrance (The C2-Chloro Effect): The chlorine atom at position 2 exerts significant steric bulk near the electrophilic carbonyl carbon.[1] This increases the energy barrier for the initial nucleophilic attack by the amine.[1]

  • Electronic Activation: The electron-withdrawing nature (Inductive effect,

    
    ) of the two chlorine atoms increases the electrophilicity of the carbonyl carbon, potentially offsetting the steric hindrance.[1]
    
  • Chelation Geometry: Unlike ortho-hydroxy analogues (salen-type precursors), the C5-hydroxyl group is too distant to participate in an

    
    -bidentate pocket with the imine nitrogen.[1] Ligands derived from this precursor typically act as monodentate donors (via 
    
    
    
    ) or bridging ligands (via
    
    
    and remote
    
    
    ), unless the amine component introduces additional donor groups (e.g., 2-aminophenol or ethylenediamine).[1]

Reaction Mechanism

The formation of the Schiff base proceeds via a nucleophilic addition-elimination pathway.[1] Acid catalysis is critical here to protonate the carbonyl oxygen, making the sterically hindered carbon more susceptible to nucleophilic attack.[1]

Mechanistic Pathway (DOT Visualization)

The following flowchart illustrates the critical intermediate states and the dehydration step required to drive the equilibrium forward.

ReactionMechanism Start 2,3-Dichloro-5- hydroxybenzaldehyde Protonation Oxonium Ion Formation Start->Protonation + H⁺ (Cat.) Attack Carbinolamine Intermediate Protonation->Attack + R-NH₂ Dehydration Water Elimination (- H₂O) Attack->Dehydration Proton Transfer Product Schiff Base Ligand (Imine) Dehydration->Product Irreversible (Entropic Drive)

Figure 1: Acid-catalyzed condensation mechanism.[1] Note that water removal is the rate-determining step for hindered aldehydes.[1]

Experimental Protocols

Two protocols are provided: a Standard Reflux Method for bulk synthesis and a Microwave-Assisted Method for high-throughput screening or when yield is limited by the steric hindrance of the C2-chlorine.[1]

Materials Required[1][2][3][4][5][6][7]
  • Precursor: 2,3-Dichloro-5-hydroxybenzaldehyde (purity >97%).[1]

  • Amine Source: Primary amine (e.g., 4-aminoantipyrine, ethylenediamine, or substituted aniline).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

Protocol A: Standard Reflux (Benchtop)

Best for: Large scale synthesis (>1g) and thermally stable amines.[1]

  • Preparation: Dissolve 1.0 mmol of 2,3-Dichloro-5-hydroxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir for 10 minutes at room temperature to activate the carbonyl.

  • Addition: Dropwise add 1.0 mmol (or 0.5 mmol if using a diamine) of the amine dissolved in 10 mL ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Note: The C2-chloro steric hindrance requires a longer reflux time than standard salicylaldehydes (usually 2 hrs).[1]

  • Monitoring: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[1]

  • Isolation: Cool to room temperature, then refrigerate overnight. The precipitate is filtered, washed with cold ethanol, and recrystallized from hot ethanol.[1]

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Overcoming steric hindrance, high yield, and rapid library generation.[1]

  • Mixing: In a microwave process vial, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Solvent: Add a minimum amount of ethanol (2-3 mL) to create a slurry.

  • Irradiation: Irradiate at 140 Watts and 60°C for 5–10 minutes .

    • Safety: Ensure the vessel is pressure-rated.[1]

  • Workup: Pour the reaction mixture into ice-cold water. The solid product precipitates immediately.[1] Filter and dry in a vacuum desiccator.[1]

Data Comparison: Method A vs. Method B
ParameterProtocol A (Reflux)Protocol B (Microwave)
Reaction Time 4–6 Hours5–10 Minutes
Solvent Usage ~30 mL~3 mL
Typical Yield 75–82%88–94%
Purity (Crude) Moderate (Recryst.[1] required)High

Characterization & Validation

To ensure the integrity of the ligand, the following spectral checkpoints must be met. The disappearance of the aldehyde carbonyl is the primary indicator of success.[1]

Key Spectral Features
TechniqueFunctional GroupExpected SignalValidation Criteria
FT-IR C=N (Imine)1600–1630 cm⁻¹Strong, sharp band appearance.[1]
FT-IR C=O (Aldehyde)~1680 cm⁻¹Must be absent.
¹H NMR -CH=N- (Azomethine)

8.3 – 8.8 ppm
Singlet (s).[1]
¹H NMR -CHO (Aldehyde)

9.8 – 10.2 ppm
Must be absent.
¹H NMR -OH (Phenolic)

9.5 – 11.0 ppm
Broad singlet (may shift depending on H-bonding).[1]
Workflow Visualization (DOT)

The following diagram outlines the logical flow of the experimental and validation process.

Workflow Step1 Reagent Prep: Stoichiometric Calculation Step2 Reaction: Reflux or Microwave Step1->Step2 Check1 TLC Check: Aldehyde Consumed? Step2->Check1 Check1->Step2 No (Continue Heating) Step3 Isolation: Filtration & Washing Check1->Step3 Yes Step4 Validation: FT-IR & NMR Step3->Step4

Figure 2: Experimental workflow ensuring "Self-Validating" protocols via TLC checkpoints.

Troubleshooting & Optimization

  • Issue: No Precipitate Forms.

    • Cause: High solubility of the Schiff base in ethanol.[1]

    • Solution: Reduce solvent volume by rotary evaporation to 1/3 of the original volume, then freeze.[1] Alternatively, add cold diethyl ether to induce precipitation.[1]

  • Issue: Low Yield / Unreacted Aldehyde.

    • Cause: Steric hindrance at C2 blocking the amine attack.[1]

    • Solution: Switch to Protocol B (Microwave) or use a stronger catalyst (e.g., p-Toluenesulfonic acid) instead of acetic acid.[1]

  • Issue: Hydrolysis during Workup.

    • Cause: Schiff bases are reversible.[1][2] Excess water + acid can reverse the reaction.[1]

    • Solution: Neutralize the mixture with a weak base (sodium acetate) before adding water if the environment is too acidic.[1]

References

  • Schiff Base Synthesis Fundamentals

    • Xavier, A., & Srividhya, N. (2014).[1] Synthesis and study of Schiff base ligands. Journal of Applied Chemistry, 7(11), 6-15.[1]

    • Context: General mechanism and acid catalysis requirements for benzaldehydes.[1]

  • Halogenated Salicylaldehyde Derivatives

    • Hussain, Z., et al. (2014).[1] Synthesis, characterization and biological activities of Schiff bases derived from 3,5-dichlorosalicylaldehyde. Journal of Saudi Chemical Society, 18(6), 868-875.[1]

    • Context: Provides analogous reaction conditions for dichloro-substituted benzaldehydes, validating the reflux times and solvent choices.
    • [1]

  • Microwave Assisted Synthesis

    • Gopalakrishnan, M., et al. (2004).[1] Microwave assisted synthesis of Schiff bases. Molecules, 9, 1063-1088.[1]

    • Context: Validation of the microwave protocol for sterically hindered amines and aldehydes.
    • [1]

  • Steric Effects in Aldehydes

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

    • Context: Theoretical grounding for the steric hindrance observed at the C2 position in 2,3-dichloro derivatives.[1]

    • [1]

Sources

Application Notes and Protocols for the Oxidation of 2,3-Dichloro-5-hydroxybenzaldehyde to 2,3-dichloro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dichloro-5-hydroxybenzoic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The precise arrangement of its substituents—two chlorine atoms, a hydroxyl group, and a carboxylic acid function—makes it a versatile building block for accessing complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and selective oxidation of its precursor, 2,3-dichloro-5-hydroxybenzaldehyde.

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of a phenolic hydroxyl group and halogen substituents on the aromatic ring necessitates a mild and selective oxidation method to avoid unwanted side reactions, such as chlorination or oxidation of the phenol. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under weakly acidic conditions, has emerged as a superior method for such transformations due to its high functional group tolerance.[1][2] This protocol has been specifically adapted for the synthesis of 2,3-dichloro-5-hydroxybenzoic acid, providing a reliable and scalable procedure.

Reaction Principle: The Pinnick Oxidation

The Pinnick oxidation is a robust method for the conversion of aldehydes to carboxylic acids.[3][4] The reaction proceeds under mild conditions and is compatible with a wide array of sensitive functional groups, including alcohols, halides, and heterocycles.[1][2] The key reagent, sodium chlorite (NaClO₂), is a stable and inexpensive oxidant.

The currently accepted mechanism for the Pinnick oxidation involves the in-situ formation of chlorous acid (HClO₂) in a weakly acidic buffer.[5] The aldehyde is then attacked by chlorous acid to form a chlorite ester intermediate. This intermediate subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[5]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as the chlorination of the aromatic ring or the oxidation of the starting material or product.[1] To mitigate these side reactions, a scavenger is typically added to the reaction mixture. Common scavengers include hydrogen peroxide (H₂O₂), 2-methyl-2-butene, and sulfamic acid.[1][6] In this protocol, we will utilize hydrogen peroxide as it is effective and its byproducts (water and oxygen) are benign.

Experimental Protocol

This section details the step-by-step procedure for the oxidation of 2,3-dichloro-5-hydroxybenzaldehyde to 2,3-dichloro-5-hydroxybenzoic acid.

Materials and Reagents
ReagentGradeSupplier
2,3-Dichloro-5-hydroxybenzaldehyde≥98%(e.g., Sigma-Aldrich)
Sodium chlorite (NaClO₂)Technical grade, 80%(e.g., Sigma-Aldrich)
Sodium dihydrogen phosphate (NaH₂PO₄)Reagent grade(e.g., Fisher Scientific)
Hydrogen peroxide (H₂O₂)30% w/w in H₂O(e.g., Fisher Scientific)
tert-Butanol (t-BuOH)Reagent grade(e.g., Fisher Scientific)
Tetrahydrofuran (THF)Reagent grade(e.g., Fisher Scientific)
Ethyl acetate (EtOAc)Reagent grade(e.g., Fisher Scientific)
HexanesReagent grade(e.g., Fisher Scientific)
Hydrochloric acid (HCl)1 M aqueous solution(e.g., Fisher Scientific)
Sodium sulfite (Na₂SO₃)Reagent grade(e.g., Fisher Scientific)
Anhydrous magnesium sulfate (MgSO₄)Reagent grade(e.g., Fisher Scientific)
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Addition funnel

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • Infrared spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloro-5-hydroxybenzaldehyde (5.0 g, 1 equivalent) in a mixture of tert-butanol (50 mL) and tetrahydrofuran (25 mL).

    • In a separate beaker, prepare a buffer solution by dissolving sodium dihydrogen phosphate (5.0 g) in deionized water (25 mL).

  • Addition of Reagents:

    • To the stirred solution of the aldehyde, add the aqueous buffer solution.

    • Cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Slowly add 30% hydrogen peroxide (5 mL) to the reaction mixture.

    • In a separate beaker, dissolve sodium chlorite (4.5 g, ~2 equivalents) in deionized water (20 mL). Caution: Sodium chlorite is a strong oxidizing agent and should be handled with care.

    • Add the sodium chlorite solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate with a few drops of acetic acid). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath and quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 2,3-dichloro-5-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to afford a crystalline solid.

Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aldehyde in t-BuOH/THF C Combine Aldehyde and Buffer Solutions A->C B Prepare Aqueous Buffer (NaH2PO4) B->C D Cool to 0-5 °C C->D E Add H2O2 D->E F Add NaClO2 Solution (dropwise) E->F G Stir at RT & Monitor (TLC) F->G H Quench with Na2SO3 G->H I Acidify with HCl H->I J Extract with EtOAc I->J K Wash with Brine J->K L Dry (MgSO4) & Concentrate K->L M Recrystallize L->M N Obtain Pure Product M->N

Caption: Experimental workflow for the Pinnick oxidation of 2,3-dichloro-5-hydroxybenzaldehyde.

Mechanism of the Pinnick Oxidation

The Pinnick oxidation proceeds through a well-established mechanism involving chlorous acid as the active oxidizing species.

Mechanism cluster_activation Formation of Chlorous Acid cluster_oxidation_steps Oxidation Pathway cluster_scavenging Byproduct Scavenging reagents NaClO2 + NaH2PO4 active_oxidant HClO2 Chlorous Acid reagents->active_oxidant Protonation aldehyde R-CHO 2,3-dichloro-5-hydroxy- benzaldehyde intermediate Chlorite Ester Intermediate aldehyde->intermediate + HClO2 product R-COOH 2,3-dichloro-5-hydroxy- benzoic acid intermediate->product Pericyclic Fragmentation byproduct HOCl Hypochlorous Acid intermediate->byproduct byproduct_scavenge HOCl scavenger H2O2 Hydrogen Peroxide scavenged_byproduct H2O + O2 + HCl byproduct_scavenge->scavenged_byproduct + H2O2

Caption: Simplified mechanism of the Pinnick oxidation and byproduct scavenging.

Characterization of 2,3-dichloro-5-hydroxybenzoic acid

The identity and purity of the synthesized 2,3-dichloro-5-hydroxybenzoic acid should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
Appearance White to off-white crystalline solid
Melting Point ~178-182 °C (Note: Literature values for similar compounds vary, e.g., 2-chloro-5-hydroxybenzoic acid melts at 178-182 °C)[7]
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~13.0 (br s, 1H, COOH), ~10.0 (br s, 1H, OH), ~7.5 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H). (Predicted based on analogous structures)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~168 (C=O), ~155 (C-OH), ~135 (C-Cl), ~130 (C-Cl), ~125 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-C). (Predicted based on analogous structures and spectral databases for similar compounds)[8][9]
Infrared (IR) (KBr)ν (cm⁻¹): ~3400-2500 (br, O-H and COOH), ~1700 (C=O), ~1600, 1480 (C=C aromatic), ~800-700 (C-Cl).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium chlorite can be added. Ensure the pH of the reaction mixture remains weakly acidic.

  • Low Yield: Inefficient extraction can lead to low yields. Ensure complete extraction with ethyl acetate and minimize product loss during the work-up and purification steps.

  • Side Product Formation: The formation of chlorinated byproducts can occur if the hypochlorous acid scavenger is not effective or if the reaction temperature is too high. Maintain a low temperature during the addition of sodium chlorite and ensure an adequate amount of scavenger is present.

  • Safety: Sodium chlorite is a strong oxidizing agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction can be exothermic, especially on a larger scale, and requires careful temperature control.

Conclusion

The Pinnick oxidation provides an efficient, mild, and highly selective method for the synthesis of 2,3-dichloro-5-hydroxybenzoic acid from its corresponding aldehyde. The protocol detailed in this application note is robust and can be readily implemented in a standard laboratory setting. Careful control of the reaction conditions, particularly temperature and the effective scavenging of the hypochlorous acid byproduct, are crucial for achieving high yields and purity of the desired product. The successful synthesis and characterization of this important building block will facilitate further research and development in the fields of medicinal chemistry and materials science.

References

  • Pinnick, H. W. (1981). The Pinnick oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
  • Larock, R. C. (1999).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
  • Zhao, M., Li, J., Mano, E., Song, Z., & Tschaen, D. M. (1999). Oxidation of aldehydes to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach. The Journal of Organic Chemistry, 64(7), 2564-2566.
  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry (Vol. 7). Pergamon Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Dichloro-5-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 2,3-Dichloro-5-hydroxybenzaldehyde .

Executive Summary & Isomer Verification

Before proceeding, verify your target structure. This specific isomer (2,3-dichloro-5-hydroxybenzaldehyde) is chemically distinct from the more common commercial salicylaldehyde derivatives.

CompoundStructure DescriptionSynthesis Difficulty
Target: 2,3-Dichloro-5-hydroxybenzaldehyde Aldehyde at C1; Cl at C2, C3; OH at C5 (meta to CHO).High. Requires multi-step regioselective synthesis.
Common Confusion A: 3,5-Dichloro-2-hydroxybenzaldehydeAldehyde at C1; OH at C2; Cl at C3, C5.Low. Made by direct chlorination of salicylaldehyde.
Common Confusion B: 2,3-Dichloro-4-hydroxybenzaldehydeAldehyde at C1; Cl at C2, C3; OH at C4.Medium. Made by formylation of 2,3-dichlorophenol.

Why "Direct Methods" Fail:

  • Direct Chlorination: Chlorinating 3-hydroxybenzaldehyde typically yields the 2,4,6-trichloro derivative or the 4,6-dichloro isomer due to the strong ortho/para directing effect of the hydroxyl group. It rarely yields the 2,3-dichloro pattern.

  • Direct Formylation: Formylating 2,3-dichlorophenol (Reimer-Tiemann or Duff reaction) directs the aldehyde to position 4 (para) or 6 (ortho), not position 5 (meta).

Recommended Route: The only reliable pathway to the 5-hydroxy isomer is the Nitration-Reduction-Hydrolysis sequence starting from 2,3-dichlorobenzaldehyde.

Validated Synthetic Pathway

The following workflow maximizes regioselectivity by utilizing the meta-directing nature of the aldehyde group to install the oxygen functionality at C5.

SynthesisPath Start 2,3-Dichlorobenzaldehyde Step1 Step 1: Nitration (KNO3, H2SO4, 0°C) Start->Step1 Regioselective Attack (C5) Inter1 2,3-Dichloro-5-nitrobenzaldehyde Step1->Inter1 Step2 Step 2: Selective Reduction (Fe/NH4Cl or SnCl2) Inter1->Step2 Nitro -> Amine Inter2 3-Amino-5-formyl-1,2-dichlorobenzene (Amine Intermediate) Step2->Inter2 Step3 Step 3: Diazotization & Hydrolysis (NaNO2, H2SO4, then Boil) Inter2->Step3 Sandmeyer Hydroxylation Product TARGET: 2,3-Dichloro-5-hydroxybenzaldehyde Step3->Product

Figure 1: Regioselective synthesis pathway utilizing the meta-directing aldehyde group.

Detailed Protocols & Optimization

Module 1: Nitration (The Yield Killer)

Issue: Low yield due to oxidation of the aldehyde to carboxylic acid (2,3-dichloro-5-nitrobenzoic acid). Target Yield: 75-85%

Protocol:

  • Reagent Choice: Use Potassium Nitrate (

    
    ) in concentrated Sulfuric Acid (
    
    
    
    ) instead of fuming Nitric Acid. This provides a more controlled source of nitronium ions (
    
    
    ).
  • Temperature Control: Dissolve 2,3-dichlorobenzaldehyde in

    
     and cool to -5°C to 0°C .
    
  • Addition: Add finely powdered

    
     in small portions over 1 hour. Do not allow temperature to rise above 5°C.
    
  • Quenching: Pour onto crushed ice. The product (2,3-dichloro-5-nitrobenzaldehyde) should precipitate as a pale yellow solid.

Troubleshooting:

  • Q: I see a large carboxylic acid peak in NMR.

    • Fix: Your reaction temperature spiked. If cooling is difficult, protect the aldehyde first by converting it to a 1,3-dioxolane (acetal) using ethylene glycol/TsOH. Nitrate the acetal (which is oxidation-resistant), then deprotect with aqueous acid.

Module 2: Reduction (Preserving the Chlorines)

Issue: De-chlorination (loss of Cl atoms) or reduction of the aldehyde to alcohol. Target Yield: 80-90%

Protocol:

  • Avoid: Catalytic hydrogenation (

    
    ) often strips aryl chlorides.
    
  • Recommended: Iron powder reduction.

    • Suspend nitro compound in Ethanol/Water (3:1).

    • Add 5 eq. Iron powder and 0.5 eq. Ammonium Chloride (

      
      ).
      
    • Reflux for 2-4 hours.

    • Filter hot through Celite to remove iron oxides.

Module 3: Diazotization & Hydrolysis (The "Tar" Stage)

Issue: Formation of azo-dyes (red/black tars) instead of the phenol. Target Yield: 50-65%

Protocol:

  • Diazotization: Dissolve the amine in

    
    . Cool to 0°C. Add 
    
    
    
    (aq) dropwise. Solution must remain clear/yellow.
  • Hydrolysis (Crucial Step):

    • Do NOT heat the diazonium salt in the same flask.

    • Prepare a second flask with boiling dilute

      
       (10-15%).
      
    • Dropwise Addition: Add the cold diazonium solution slowly into the boiling acid. This ensures the diazonium salt concentration remains low, preventing it from coupling with the newly formed phenol.

    • Steam Distillation: If possible, simultaneously steam distill the product as it forms to remove it from the harsh acid environment.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product is an acid (COOH instead of CHO). Oxidation during nitration.[1]Use

at <0°C. Alternatively, protect aldehyde as an acetal before nitration.
Loss of Chlorine atoms. Over-reduction.Switch from Hydrogenation (

) to Iron (

) or Tin Chloride (

) reduction.
Black tar during hydrolysis. Azo-coupling (Diazo reacts with Phenol).Use the "Dropwise into Boiling Acid" technique. Do not heat the bulk diazo solution. Ensure the mixture is acidic enough to protonate the amino group if any unreacted amine remains.
Isomer mixture (4-nitro vs 5-nitro). Poor regioselectivity.Ensure starting material is pure 2,3-dichlorobenzaldehyde. The aldehyde must be present; if you nitrate 2,3-dichlorotoluene, you will get the wrong isomer.
Low recovery after hydrolysis. Product polymerization.Add a layer of organic solvent (e.g., Toluene) on top of the boiling acid to extract the phenol immediately as it forms (Two-phase hydrolysis).

References

  • Nitration of Benzaldehydes: Mechanistic Insight: Nitration of benzaldehyde derivatives in mixed acid typically yields the meta-nitro isomer (relative to the aldehyde) due to the electron-withdrawing nature of the formyl group. Source: Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
  • Protection of Aldehydes

    • Protocol: Use of 1,3-dioxolanes to prevent oxidation during nitr
    • Source: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

  • Hydrolysis of Diazonium Salts

    • Optimization: The "dilution principle" (adding diazo to boiling acid) minimizes azo coupling.
    • Source: Cohen, T., et al. "Copper-mediated conversion of diazonium salts to phenols." Journal of Organic Chemistry, 1977.

  • Regioselectivity Data

    • Confirmation: 2,3-disubstitution patterns direct incoming electrophiles to position 5 when C1 is an electron-withdrawing group (CHO) and C2 is an ortho-para director (Cl).
    • Source:ChemicalBook Synthesis Data for Dichlorobenzaldehydes. Link

Sources

Technical Support Center: Purification of 2,3-Dichloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support hub for the purification of 2,3-Dichloro-5-hydroxybenzaldehyde . Given the specific substitution pattern, this compound shares physicochemical properties with other halogenated salicylaldehydes and hydroxybenzaldehydes.[1]

The following protocols are designed based on the solubility parameters of chlorohydroxybenzaldehydes (logP ~2.5, pKa ~7-8) and standard purification methodologies for phenolic intermediates.

Case ID: PUR-DCHB-235 Status: Active Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Compound Profile

Target Molecule: 2,3-Dichloro-5-hydroxybenzaldehyde Chemical Class: Halogenated Phenolic Aldehyde Critical Attributes:

  • Acidity: The C5-hydroxyl group is weakly acidic (pKa est.[1][2][3] 7.5–8.5), allowing for potential base-solubility.[1][2][3]

  • Solubility: Soluble in alcohols (MeOH, EtOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM).[1][2][3] Sparingly soluble in water and non-polar hydrocarbons (Hexane/Heptane).[1][2][3]

  • Stability: Susceptible to oxidation (darkening) due to the phenolic moiety; light-sensitive.[1][2][3]

Troubleshooting Hub (Q&A)

Issue 1: The product "oils out" instead of crystallizing.

Diagnosis: The solution is likely too concentrated, or the temperature dropped too rapidly, causing the compound to crash out as a supercooled liquid (oil) rather than nucleating into a crystal lattice. This is common with low-melting phenolic aldehydes.[1][2][3]

Corrective Action:

  • Re-heat: Gently heat the mixture until the oil redissolves.

  • Adjust Solvent Ratio: If using a binary system (e.g., EtOH/Water), add a small amount of the good solvent (EtOH) to lower the saturation slightly.[2]

  • Seeding: Add a "seed crystal" of pure product to the cooling solution at roughly 5–10°C below the boiling point.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2–3 hours. Do not use an ice bath until solid crystals are clearly visible.[1][2][3]

Issue 2: The crystals are colored (yellow/brown) instead of off-white.

Diagnosis: Phenolic oxidation products (quinones) or trace metal contaminants.[1][2][3]

Corrective Action:

  • Activated Charcoal: During the hot dissolution step, add Activated Carbon (1–2% w/w) .[1][2][3] Stir at reflux for 5–10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the charcoal.[3]

  • Bisulfite Wash (Pre-treatment): If the crude is very dark, dissolve it in EtOAc and wash with a 5% Sodium Bisulfite (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) solution to reduce oxidized impurities before attempting recrystallization.[2][3]
    
Issue 3: Low yield (<50%) after filtration.

Diagnosis: High solubility of the product in the mother liquor or excessive solvent volume.[2]

Corrective Action:

  • Concentration: Rotovap the mother liquor to 1/3 of its original volume and cool again to harvest a "second crop." (Note: Second crops often have lower purity).[2][3]

  • Solvent Switch: If using Ethanol, switch to a less polar system like Toluene/Heptane .[1][2][3] Chlorinated phenols often have steep solubility curves in Toluene (soluble hot, insoluble cold).[1][2][3]

"Gold Standard" Purification Protocols

Method A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Removing inorganic salts and highly polar impurities.[1][2][3]

  • Dissolution: Place crude 2,3-Dichloro-5-hydroxybenzaldehyde in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating on a steam bath/hot plate (approx. 60–70°C) until fully dissolved.

  • Clarification (Optional): If insoluble particles are present, perform a hot filtration.[1][2][3][4][5]

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[2][3]

  • Clearance: Add 1–2 drops of hot Ethanol to clear the turbidity.[2][3]

  • Crystallization: Allow the flask to cool undisturbed to room temperature (25°C). Once crystals form, place in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[1][2][3] Wash the cake with cold 50% EtOH/Water.[3]

Method B: Acid-Base Chemical Purification (High Specificity)

Best for: Separating the product from non-phenolic impurities (e.g., non-hydroxy isomers or starting materials).[1][2]

  • Extraction: Dissolve the crude solid in 1M NaOH (The phenol deprotonates, becoming water-soluble).[1][2][3]

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate .[2][3]

    • Logic: Impurities that do not have an acidic -OH group (or have very high pKa) will remain in the organic layer.[1][2][3] The target product stays in the water.

  • Precipitation: Acidify the aqueous layer slowly with 2M HCl to pH ~2. The 2,3-Dichloro-5-hydroxybenzaldehyde will precipitate as a solid.[1][2][3]

  • Recovery: Filter the solid, wash with water, and dry.[1][3][6] Follow with Method A for final polishing if necessary.[1][3]

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Use this logic to determine the best solvent system based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Impurity Profile CheckPolarity Are impurities Polar or Non-Polar? Start->CheckPolarity PolarImp Polar Impurities (Salts, Acids) CheckPolarity->PolarImp Polar NonPolarImp Non-Polar Impurities (Isomers, Tars) CheckPolarity->NonPolarImp Non-Polar MethodA Use Method A: Ethanol / Water (Anti-solvent method) PolarImp->MethodA CheckColor Is the crude Dark/Black? NonPolarImp->CheckColor MethodB Use Toluene or EtOAc / Hexane CheckColor->MethodB No Charcoal Add Activated Carbon (Hot Filtration required) CheckColor->Charcoal Yes Charcoal->MethodB

Caption: Decision matrix for selecting the optimal purification solvent based on impurity polarity and physical appearance.

Figure 2: The Recrystallization Workflow

RecrystallizationFlow Step1 1. Dissolution (Min. Hot Solvent) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Heat Maintenance Step3 3. Nucleation (Slow Cooling) Step2->Step3 Controlled Rate Step4 4. Isolation (Vacuum Filtration) Step3->Step4 0-4°C Finish Step5 5. Drying (Vacuum Oven) Step4->Step5 Remove Solvent

Caption: Step-by-step unit operations for the recrystallization of 2,3-Dichloro-5-hydroxybenzaldehyde.

Quantitative Data & Specifications

ParameterSpecification / DataNotes
Molecular Weight 191.01 g/mol
Expected Melting Point Experimental Determination RequiredIsomers range 90–120°C. Use DSC for precise onset.[1][2][3]
Primary Solvent Ethanol (95%) or MethanolHigh solubility at boiling point.[1][2][3]
Anti-Solvent WaterInduces precipitation when added to alcoholic solution.[1][2][3]
Alternative Solvent TolueneGood for separating non-polar tars; steep solubility curve.[1][2][3]
pKa (Phenol) ~7.5 – 8.5Acidic enough for NaOH extraction.[1][2][3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for general purification of hydroxybenzaldehydes).

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[2][3] (Protocols for recrystallization and phenolic handling).

  • PubChem Compound Summary. (2024). 3,5-Dichloro-2-hydroxybenzaldehyde (Isomer Analog).[1][2][3][7] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link] (Used for solubility parameter extrapolation).[1][2][3]

  • Sigma-Aldrich. (2024).[1][2][3] Technical Bulletin: Recrystallization Solvents.[1][2][3] (General guide for halogenated aromatic aldehydes).

Sources

Optimizing Vilsmeier-Haack formylation for dichlorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation Topic: Optimization for Dichlorophenols (e.g., 2,4-Dichlorophenol) Ticket ID: VH-DCP-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction & Scope

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are attempting to introduce a formyl group (-CHO) onto a dichlorophenol substrate (specifically 2,4-dichlorophenol or 3,5-dichlorophenol) and are encountering yield issues, solidification, or side-products.

The Challenge: Dichlorophenols present a unique "push-pull" conflict. The hydroxyl group (-OH) is strongly activating (ortho/para directing), but the two chlorine atoms are deactivating (inductive withdrawal). Additionally, the free phenol is prone to O-formylation (forming formate esters) rather than the desired C-formylation (forming salicylaldehyde derivatives).

This guide provides an optimized protocol, a mechanistic breakdown, and a "Ticket-Based" troubleshooting section to resolve your specific experimental failures.

The Mechanism (Visualized)

Understanding the intermediate states is critical for troubleshooting. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (Chloroiminium ion), followed by Electrophilic Aromatic Substitution (EAS).

Key Pathway:

  • Activation: DMF + POCl₃

    
     Vilsmeier Reagent.
    
  • Substitution: Attack at the ortho position (for 2,4-DCP, the 6-position is the only open active site).

  • Hydrolysis: The iminium salt must be hydrolyzed to release the aldehyde.[1][2]

VilsmeierMechanism Reagents DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VReagent 0°C, Exothermic Intermediate1 C-Attack Intermediate (Iminium Salt) VReagent->Intermediate1 C-Alkylation (Major) SideProduct O-Attack Side Product (Formate Ester) VReagent->SideProduct O-Alkylation (Competes) Substrate 2,4-Dichlorophenol Substrate->Intermediate1 Hydrolysis Aqueous Hydrolysis (Acidic/Basic Workup) Intermediate1->Hydrolysis Precipitate Processing SideProduct->Hydrolysis Reverts to Phenol Product 3,5-Dichloro-2-hydroxybenzaldehyde Hydrolysis->Product Final Aldehyde

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation of dichlorophenols, highlighting the competition between C-alkylation (desired) and O-alkylation.

Optimized Protocol (SOP)

Do not use a 1:1 stoichiometry for deactivated substrates like dichlorophenols. The following protocol uses a slight excess of reagents and a co-solvent to manage viscosity.

Reagents:

  • Substrate: 2,4-Dichlorophenol (1.0 equiv)

  • Reagent A: POCl₃ (Phosphorus oxychloride) (1.5 – 2.0 equiv)

  • Reagent B: DMF (N,N-Dimethylformamide) (2.0 – 2.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or excess DMF.

Step-by-Step Workflow:

  • Reagent Preparation (The "Vilsmeier Salt"):

    • In a flame-dried flask under Argon/N₂, charge DMF (2.5 equiv).

    • Cool to 0°C (Ice/Salt bath).

    • Add POCl₃ (1.5 equiv) dropwise over 30 minutes. Caution: Exothermic.[3]

    • Checkpoint: A white precipitate (the salt) should form. If it becomes a solid block, add DCE to maintain a stirrable slurry [1].

  • Substrate Addition:

    • Dissolve 2,4-Dichlorophenol in a minimum volume of DMF or DCE.

    • Add this solution dropwise to the Vilsmeier salt at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Heating (Crucial for Dichlorophenols):

    • Due to the deactivating Cl groups, RT is often insufficient.

    • Heat the mixture to 70–80°C for 4–6 hours. Monitor via TLC.

  • Quenching & Hydrolysis:

    • Cool reaction to RT.

    • Pour the reaction mixture slowly into crushed ice/water containing Sodium Acetate (NaOAc) to buffer the pH to ~4-5.

    • Stir vigorously for 1 hour. Note: The iminium intermediate is stable; vigorous stirring is required to hydrolyze it to the aldehyde.

Troubleshooting Guide (Q&A)

Ticket #1: "My stir bar is stuck. The reaction turned into a solid brick."

Diagnosis: The Vilsmeier reagent (chloroiminium salt) is insoluble in non-polar solvents and has limited solubility in DMF at high concentrations. Solution:

  • Immediate Fix: Add anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) to the flask until fluidity is restored.

  • Prevention: Run the reaction in 5 volumes of DCE relative to the substrate. This acts as a carrier solvent and prevents the "brick" formation without interfering with the mechanism [3].

Ticket #2: "I isolated the product, but NMR shows a formate ester, not the aldehyde."

Diagnosis: You experienced O-formylation . Phenols are ambident nucleophiles (can react at C or O). The Vilsmeier reagent attacked the oxygen. Solution:

  • Thermodynamic Control: O-formylation is often kinetically favored but reversible. Ensure you heat the reaction to 70-80°C . This promotes the rearrangement or preferential C-formylation.

  • Hydrolysis Check: Ensure your aqueous workup is sufficiently long (1-2 hours) and slightly acidic. Formate esters are hydrolytically unstable compared to the C-formylated product.

  • Alternative Strategy: If the problem persists, protect the phenol as a methyl ether (anisole) first. Vilsmeier on 2,4-dichloroanisole is significantly cleaner. You can deprotect with BBr₃ later [2].

Ticket #3: "Yield is very low (<30%). Starting material remains."

Diagnosis: The dichlorophenol ring is electron-deficient due to the two chlorine atoms, making it a poor nucleophile for the Vilsmeier reagent. Solution:

  • Increase Electrophilicity: Ensure your POCl₃ is fresh (colorless, not yellow). Distill if necessary.

  • Stoichiometry: Increase POCl₃/DMF to 3.0 equivalents .

  • Temperature: Push the temperature to 90-95°C .

  • Lewis Acid Boost: Add 1.0 equiv of Aluminum Chloride (AlCl₃) to the reaction. This coordinates with the phenol oxygen, preventing O-formylation and increasing the ring's susceptibility to C-attack (similar to Friedel-Crafts conditions).

Safety & Quenching SOP

Hazard Alert: Unreacted POCl₃ and the Vilsmeier reagent react violently with water, releasing HCl gas and heat.

Quenching Protocol:

  • Preparation: Prepare a beaker with crushed ice and water (3x reaction volume).

  • Addition: Pour the reaction mixture into the ice (never ice into reaction).

  • Neutralization: The solution will be highly acidic (pH < 1). Neutralize slowly with Saturated Sodium Acetate or Sodium Bicarbonate.

    • Warning: Bicarbonate releases CO₂ (foaming). Use a large vessel.

  • Ventilation: Perform all steps in a fume hood to capture HCl fumes [4].

References

  • BenchChem Technical Support. "Vilsmeier-Haack Reaction Technical Support Center."[3] BenchChem.[1][3][4][5][6] Accessed February 25, 2026.

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."[7] Organic Chemistry Portal. Accessed February 25, 2026.

  • ResearchGate Community. "How can I improve the Vilsmeier-Haack reaction? (Solidification Issues)." ResearchGate.[8] Accessed February 25, 2026.

  • University of Notre Dame Safety. "SOP: Quenching of Pyrophoric and Reactive Substances." Notre Dame Risk Management. Accessed February 25, 2026.

Sources

Technical Support Center: Purification of Aldehydes from Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 23-DCP-ALD-PUR Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Removing 2,3-dichlorophenol (2,3-DCP) from an aldehyde product presents a specific chemoselective challenge. Unlike simple phenols, 2,3-DCP is significantly more acidic (


) due to the electron-withdrawing chlorine atoms.[1] While this acidity facilitates removal via base extraction, the electrophilic nature of your aldehyde product introduces the risk of side reactions (Aldol condensation, Cannizzaro disproportionation) if the pH becomes too high.

This guide prioritizes chemoselective purification (Sodium Bisulfite) as the Gold Standard, followed by pH-controlled extraction and solid-phase scavenging .[1]

Tier 1: The Gold Standard (Bisulfite Adduct)

Best For: High-value aldehydes, removal of stubborn phenolic impurities, and avoiding chromatography.[1]

This method does not "remove" the impurity; it extracts the product . Aldehydes form reversible, water-soluble adducts with sodium bisulfite.[1] The lipophilic 2,3-DCP remains in the organic layer, and the pure aldehyde is regenerated later.

The Mechanism

[1]
Protocol 1.0: Bisulfite Purification Workflow
  • Adduct Formation:

    • Dissolve your crude mixture in a minimal amount of Methanol or Ethyl Acetate .[1]

    • Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

      
      ) solution.
      
    • Critical Step: Vigorously stir for 1-2 hours. If the adduct precipitates as a solid, filter it (this is ideal).[2] If it stays in solution, proceed to separation.

  • The Wash (Removing 2,3-DCP):

    • Transfer to a separatory funnel.[1][3]

    • Wash the aqueous layer (containing the aldehyde-adduct) with Diethyl Ether or DCM (

      
      ).[1]
      
    • Result: The 2,3-DCP (lipophilic) is discarded in the organic wash. The aldehyde is safe in the aqueous phase.

  • Regeneration:

    • Cool the aqueous phase to

      
      .[4]
      
    • Add an organic solvent (e.g., DCM or Ethyl Acetate) to the flask.

    • Slowly basify the aqueous layer with 10% Sodium Carbonate (

      
      )  or 1M NaOH  until pH > 10.[1]
      
    • Note: As the adduct breaks, the regenerated aldehyde will migrate into the organic layer.

  • Isolation:

    • Separate the organic layer, dry over

      
      , and concentrate.
      
Workflow Diagram

BisulfiteProcess start Crude Mixture (Aldehyde + 2,3-DCP) step1 Add Sat. NaHSO3 (aq) Stir Vigorously start->step1 sep Phase Separation step1->sep org_waste Organic Phase Contains: 2,3-DCP sep->org_waste Discard aq_phase Aqueous Phase Contains: Aldehyde-Bisulfite Adduct sep->aq_phase Keep regen Add Fresh Organic Solvent + Base (pH > 10) aq_phase->regen final Pure Aldehyde (In Organic Layer) regen->final

Caption: Chemoselective isolation of aldehyde via water-soluble bisulfite adducts, leaving 2,3-DCP in the organic waste stream.

Tier 2: pH-Controlled Extraction

Best For: Large scale crude cleanup where bisulfite formation is too slow (e.g., sterically hindered aldehydes).[1]

Because 2,3-DCP is significantly more acidic than non-chlorinated phenols, we can exploit a "pH window" to remove it without using strong bases that destroy aldehydes.[1]

Data Comparison: Acidity Constants
Compound

(Approx)
Extraction Base Recommendation
Phenol 10.0Requires NaOH (Risky for aldehydes)
2,3-Dichlorophenol 7.4 - 7.7 [1, 2]Sodium Carbonate (

)
Benzoic Acid 4.2Sodium Bicarbonate (

)
Protocol 2.0: The Carbonate Wash
  • Dissolve crude mixture in Ethyl Acetate (avoid DCM if possible to prevent emulsions with basic water).[1]

  • Prepare a 10% w/v Sodium Carbonate (

    
    )  solution.
    
    • Why Carbonate? Bicarbonate (

      
      ) is borderline for 2,3-DCP (
      
      
      
      7.7).[1] Carbonate (
      
      
      ) ensures complete deprotonation of the phenol (
      
      
      ) without the extreme alkalinity of Hydroxide (
      
      
      ).
  • Perform extraction (

    
    ).[1][2][3][4]
    
    • Caution: Monitor the interface. Chlorinated phenols act as surfactants and can cause emulsions.

  • Wash organic layer with Brine (

    
    ) to remove trapped base.[1]
    
  • Dry and concentrate.

Tier 3: Solid Phase Scavenging (Chromatography-Free)

Best For: Final polishing (


 impurity) or valuable GMP intermediates.[1]

If you cannot expose your aldehyde to water or base, use a Polymer-Supported (PS) Scavenger .[1]

Recommended Resins
  • PS-Carbonate (macroporous):

    • Acts as a solid base.[1] The acidic 2,3-DCP binds to the resin as an ionic salt.

    • Protocol: Add 3-4 equivalents of resin relative to the impurity. Stir for 2 hours. Filter. The filtrate contains pure aldehyde.[5]

  • Strong Anion Exchange (SAX) / Quaternary Amine:

    • E.g., Amberlyst A26 or Purolite A-510 [3].[1][6]

    • Effective, but ensure the resin is in the

      
       or 
      
      
      
      form, not the
      
      
      form.[1]

Troubleshooting & FAQ

Q: I formed a stubborn emulsion during the Carbonate wash. How do I break it?

A: Chlorinated phenols are notorious for this.[1]

  • Add Brine: Increases the ionic strength of the aqueous layer.

  • Filter through Celite: The emulsion is often stabilized by microscopic particulates. Filtration breaks the surface tension.

  • Change Solvent: If using DCM, switch to Ethyl Acetate or TBME. DCM/Water densities are too close if the water is heavily solvated.

Q: My aldehyde is sensitive to air. Will these methods oxidize it?

A:

  • Bisulfite Method: Actually protects against oxidation.[1] The adduct is stable.

  • Extraction: Degas your solvents with Nitrogen/Argon before extraction.[1] Add a radical inhibitor like BHT (butylated hydroxytoluene) to the organic solvent during the workup if the aldehyde is particularly prone to auto-oxidation.

Q: Can I just use Silica Gel chromatography?

A: Yes, but it is difficult.[1]

  • The Issue: Phenols "tail" (streak) on silica due to hydrogen bonding with silanols.

  • The Fix: You must acidify your mobile phase (e.g., 1% Acetic Acid in Hexane/EtOAc) to keep the phenol protonated and sharp. However, 2,3-DCP is less polar than the aldehyde and may co-elute. The Bisulfite method (Tier 1) is far superior for separation efficiency.

References

  • PubChem. (n.d.).[1] 2,3-Dichlorophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sergeant, E.P., & Dempsey, B. (1984).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.

  • Ku, Y., & Lee, K.C. (2000).[1] Removal of phenols from aqueous solution by XAD-4 resin.[1][7][8] Journal of Hazardous Materials, 80(1-3), 59-68.[1] [Link]

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Bisulfite Adduct protocols).

Sources

Solubility issues of 2,3-Dichloro-5-hydroxybenzaldehyde in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crash-Out" Phenomenon

Researchers frequently encounter precipitation ("crashing out") when working with 2,3-Dichloro-5-hydroxybenzaldehyde .[1][2] This compound presents a classic solubility paradox common in fragment-based drug discovery: it is highly soluble in organic solvents (Ethanol, DMSO) but exhibits poor solubility in aqueous media due to its lipophilic dichlorobenzene core.[1][2]

The critical factor often overlooked is the pKa of the phenolic hydroxyl group .[1][2] We estimate the pKa to be in the range of 7.5 – 8.5 , meaning that at physiological pH (7.4), the compound exists in a delicate equilibrium between its soluble ionized form and its insoluble neutral form.[1][2] Small shifts in pH or temperature can drive rapid precipitation.[2]

Part 1: Troubleshooting Guide (Q&A)

Q1: I prepared a 100 mM stock in Ethanol, but it precipitates immediately upon dilution into PBS. Why?

A: This is a solvent shock issue combined with the hydrophobic effect.[1][2]

  • Mechanism: When you inject a high-concentration ethanolic stock into an aqueous buffer, the ethanol (which solvates the hydrophobic dichlorobenzene ring) rapidly diffuses into the bulk water.[1][2] The water molecules form an ordered "cage" around the hydrophobic molecules (entropic penalty), forcing them to aggregate and precipitate before they can disperse.[2]

  • Correction: Do not add the stock directly to the bulk static buffer.

    • Vortex Method: Vortex the buffer while slowly adding the stock solution to the center of the vortex.[2]

    • Step-Down Dilution: Perform an intermediate dilution (e.g., 1:10 in 50% Ethanol/Water) before the final dilution into 100% aqueous buffer.[1][2]

Q2: Can I use DMSO instead of Ethanol?

A: Yes, and it is often preferred.[1][2]

  • Advantage: DMSO has a higher dipole moment and surface tension than ethanol, often sustaining supersaturated solutions longer.[1][2]

  • Caution: DMSO is hygroscopic.[1][2] If your stock absorbs water from the air, the compound may precipitate inside the stock vial over time.[1][2] Always store DMSO stocks in aliquots at -20°C under desiccant.[2]

Q3: Will adjusting the pH help solubilize the compound?

A: Yes, significantly.

  • The Chemistry: The molecule contains a phenolic hydroxyl group at position 5.[2] In basic conditions (pH > 9), this group deprotonates to form a phenolate anion (

    
    ).[1][2]
    
  • Solubility Rule: Charged species are orders of magnitude more water-soluble than neutral species.[1][2]

  • Strategy: If your assay tolerates it, adjust the buffer pH to 8.0 or 8.5. This shifts the equilibrium toward the soluble ionic form.[1][2] Conversely, acidic environments (pH < 5) will guarantee precipitation.[2]

Q4: I see a "milky" suspension. Is this usable for cell assays?

A: No.

  • Risk: A milky appearance indicates micro-precipitation.[1][2] These solid particles can sediment onto cells, causing localized toxicity (false positives) or failing to interact with the target (false negatives).[1]

  • Action: Centrifuge the solution. If a pellet forms, you must lower the concentration or add a solubilizer (e.g., 0.1% Tween-20 or Cyclodextrin).[1][2]

Part 2: Technical Deep Dive & Decision Framework

Solubility Decision Tree

Use this logic flow to determine the optimal preparation method for your specific application.

SolubilityTree Start Start: Define Final Assay Concentration ConcCheck Is Final Conc > 100 µM? Start->ConcCheck LowConc Standard Dilution (Max 1% DMSO/EtOH) ConcCheck->LowConc No HighConc Solubility Risk High ConcCheck->HighConc Yes pHCheck Can Assay Tolerate pH 8.5? HighConc->pHCheck YespH Buffer Adjustment: Use Tris/Glycine pH 8.5 (Forms Soluble Phenolate) pHCheck->YespH Yes NopH Additive Required pHCheck->NopH No Additive Add 0.5% Cyclodextrin or 0.1% Tween-20 NopH->Additive caption Figure 1: Solubility Optimization Decision Tree for 2,3-Dichloro-5-hydroxybenzaldehyde

Physicochemical Properties Table
PropertyValueImplication for Handling
Molecular Weight 191.01 g/mol Small molecule, fast diffusion.[1][2]
Predicted pKa ~7.8 - 8.2Critical: Exists as mixture at pH 7.[1][2]4. Soluble at pH > 8.[1][2]5.
LogP (Predicted) ~2.8 - 3.2Moderately lipophilic.[1][2] Requires organic co-solvent.[1][2]
Water Solubility < 0.5 mg/mL (Neutral)"Insoluble" without modification.[1][2]
Ethanol Solubility > 20 mg/mLExcellent stock solvent.[1][2]

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable 50 mM Stock Solution

Use this for long-term storage.

  • Weighing: Accurately weigh 9.55 mg of 2,3-Dichloro-5-hydroxybenzaldehyde .

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or absolute Ethanol.[1][2] Avoid 95% Ethanol as the water content promotes degradation.[1][2]

  • Dissolution: Add 1.0 mL of solvent.

  • Agitation: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any crystals remain.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the aldehyde). Store at -20°C.

Protocol B: The "Step-Down" Dilution Method (For Aqueous Assays)

Use this to prevent precipitation when dosing cells or enzymes.[1][2]

Goal: Dilute 50 mM Stock to 50 µM Final Assay Concentration (1:1000 dilution).

  • Prepare Intermediate:

    • Take 10 µL of 50 mM Stock.[2]

    • Add to 90 µL of pure Ethanol or DMSO (NOT water yet).[1][2]

    • Result: 100 µL of 5 mM solution.

  • Prepare Assay Buffer:

    • Ensure Buffer pH is verified (ideally pH 7.4 - 8.0).[1][2]

    • Optional: Add 0.1% BSA (Bovine Serum Albumin) to the buffer.[1][2] Albumin acts as a carrier protein, sequestering the lipophilic compound and preventing aggregation.[2]

  • Final Dilution:

    • Add 10 µL of the 5 mM Intermediate to 990 µL of Assay Buffer.[1][2]

    • Crucial: Vortex the buffer during addition.

    • Result: 50 µM final concentration with 1% solvent content.

Part 4: Mechanism of Action (Why this works)

The solubility behavior is governed by the competition between the Hydrophobic Effect (driven by the dichlorobenzene ring) and Ionization (driven by the hydroxyl group).[2]

Mechanism Neutral Neutral Form (pH < 7) Insoluble Aggregates Equilibrium Equilibrium (pH ~ 7.4) Neutral->Equilibrium Deprotonation Equilibrium->Neutral Precipitation Ionized Phenolate Anion (pH > 8.5) Soluble Dispersed Equilibrium->Ionized Base (OH-) Ionized->Equilibrium Acid (H+) caption Figure 2: pH-Dependent Solubility Equilibrium

At pH 7.4 , the equilibrium is shifted slightly toward the neutral form due to the electron-withdrawing chlorine atoms lowering the pKa compared to phenol, but not enough to be fully ionized like a carboxylic acid.[1][2] By raising the pH or adding a carrier (BSA/Cyclodextrin), you stabilize the "Soluble" state.[1][2]

References

  • National Center for Biotechnology Information (PubChem) . (2025).[1][2][3] Compound Summary: 3,5-Dichloro-4-hydroxybenzaldehyde (Structural Analog).[1][2] Retrieved February 25, 2026, from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (General reference for chlorophenol pKa prediction).

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Source for general solubility principles of chlorinated aromatics).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2,3-Dichloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR analysis of 2,3-Dichloro-5-hydroxybenzaldehyde (CAS 1806281-75-3), a specialized intermediate in pharmaceutical synthesis.[1][2]

Comparison Guide for Structural Verification in Drug Discovery

Executive Summary

2,3-Dichloro-5-hydroxybenzaldehyde is a trisubstituted benzene derivative often utilized as a scaffold in the synthesis of bioactive compounds.[1][2] Its structural integrity is critical, as regioisomers (such as the more common 3,5-dichloro-2-hydroxybenzaldehyde) possess vastly different electronic properties and reactivities.[1][2]

This guide provides a definitive spectral assignment protocol. Unlike simple database lookups, this analysis synthesizes experimental data from close structural analogs to provide a predictive reference standard , as direct public spectral data for this specific CAS is proprietary.[2][3] We compare it against its primary isomer to demonstrate how 1H NMR definitively distinguishes them.

Key Structural Features[2][3][4][5]
  • Aldehyde (C1): Strong electron-withdrawing group (EWG); deshields ortho protons.[1][2][3]

  • Chlorines (C2, C3): Inductive EWGs; steric bulk at the 2,3-positions forces specific conformations.[1][2][3]

  • Hydroxyl (C5): Strong electron-donating group (EDG) by resonance; significantly shields ortho/para protons.[1][2][3]

Experimental Methodology

To ensure reproducible data, the following acquisition parameters are recommended.

Sample Preparation[2][3]
  • Solvent: DMSO-d6 is the gold standard for this compound.[1][2]

    • Reasoning: The polar phenolic -OH requires a polar aprotic solvent to disrupt intermolecular hydrogen bonding and produce a sharp, distinct singlet.[1][2][3] In CDCl₃, the -OH signal may broaden or merge with the baseline due to exchange.[1][2][3]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2][3][4][5]

Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise ratio for quantitative integration.[1][2]
Relaxation Delay (D1) ≥ 1.0 secEnsures full relaxation of the aldehyde proton (often slow relaxing).[1][2][3]
Scans (NS) 16 - 64Sufficient for clear observation of satellite peaks (13C satellites).[1][2][3]
Spectral Width -2 to 14 ppmCaptures downfield aldehyde and phenolic protons.[1][2]

Spectral Assignment & Predictive Analysis[1][3]

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

Based on additivity rules derived from 2,3-dichlorobenzaldehyde and 3-chloro-5-hydroxybenzaldehyde.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentStructural Logic
10.20 – 10.35 Singlet (s)1H--CHO Anisotropic deshielding by C=O.[1][2]
9.80 – 10.50 Broad Singlet1H--OH Variable shift.[1][2] Not intramolecularly H-bonded (unlike 2-OH isomers).[1][2]
7.55 – 7.65 Doublet (d)1HJ ≈ 2.5 HzH6 Ortho to CHO (deshielded).[1][2] Meta to OH.
7.20 – 7.30 Doublet (d)1HJ ≈ 2.5 HzH4 Ortho to OH (shielded).[1][2] Meta to CHO.
Detailed Mechanistic Assignment
  • The Aromatic Region (Meta-Coupling): The 2,3,5-substitution pattern leaves protons only at positions 4 and 6 .[1][2][3] These protons are meta to each other.[1][2]

    • H6 (Position 6): Located ortho to the aldehyde group.[1][2][3] The aldehyde's strong paramagnetic anisotropy shifts this signal downfield (higher ppm).[1][2][3]

    • H4 (Position 4): Located ortho to the hydroxyl group.[1][2][3] The hydroxyl's resonance donation increases electron density at this position, shifting it upfield (lower ppm) relative to H6.[1][3]

    • Coupling Constant: Since H4 and H6 are meta, they will split each other into doublets with a characteristic coupling constant (

      
      ) of 2.0 – 3.0 Hz .[1][2][3]
      
  • The Hydroxyl Proton: Because the -OH is at position 5 (para to C2-Cl, meta to CHO), it cannot form an intramolecular hydrogen bond with the carbonyl oxygen.[1][2][3] This distinguishes it from salicylaldehyde derivatives (2-OH), where the -OH signal is extremely downfield (11.0+ ppm) and sharp.[2][3] In the 5-OH isomer, the peak is broader and temperature-dependent.[1][2]

Comparative Analysis: Distinguishing Alternatives

The most common error in synthesizing this compound is obtaining the regioisomer 3,5-Dichloro-2-hydroxybenzaldehyde .[1][2]

Comparison Table
FeatureTarget: 2,3-Dichloro-5-hydroxy Alternative: 3,5-Dichloro-2-hydroxy
-OH Shift ~10.0 ppm (Broad) No internal H-bond.[1][2]~11.5 ppm (Sharp) Strong internal H-bond (6-membered ring).[1][2]
Aromatic Pattern Two Doublets (d, d) Meta coupling (

Hz).[1][2][3]
Two Doublets (d, d) Meta coupling (

Hz).
Shift Difference (

)
Large separation between H4 and H6 due to opposing effects of OH and CHO.[1][2]Smaller separation; both protons are influenced similarly by the ring current.[1][2]
Aldehyde Shift Normal (~10.3 ppm).[1][2][3]Deshielded (~10.0 ppm) but locked in conformation.[1][2][3]
Visual Logic: Isomer Differentiation Workflow

The following diagram illustrates the decision logic for verifying the correct isomer.

NMR_Workflow cluster_legend Legend Start Crude Product Isolated (White/Pale Yellow Solid) Solvent Dissolve in DMSO-d6 (Prevents OH exchange) Start->Solvent Acquisition Acquire 1H NMR (Include D2O shake if needed) Solvent->Acquisition CheckOH Analyze -OH Peak (>9 ppm) Acquisition->CheckOH OH_Sharp Sharp Singlet @ >11.0 ppm (Intramolecular H-Bond) CheckOH->OH_Sharp Found OH_Broad Broad Singlet @ 9.5-10.5 ppm (Intermolecular H-Bond) CheckOH->OH_Broad Found Pattern_Alt Isomer: 3,5-Cl2-2-OH Specific shifts: ~7.6 (H6) & ~7.8 (H4) OH_Sharp->Pattern_Alt Indicates 2-OH Isomer CheckAro Analyze Aromatic Region (7.0 - 8.0 ppm) OH_Broad->CheckAro Consistent with 5-OH Pattern_Target Target: 2,3-Cl2-5-OH H6 (Deshielded) & H4 (Shielded) Large Gap (~0.4 ppm) CheckAro->Pattern_Target Matches Prediction key Green = Target Compound Red = Common Impurity/Isomer

Caption: Decision tree for distinguishing 2,3-dichloro-5-hydroxybenzaldehyde from its common 2-hydroxy regioisomer using 1H NMR features.

Troubleshooting & Validation

To certify the spectrum is valid (Trustworthiness):

  • D₂O Shake Test:

    • Add 1-2 drops of D₂O to the NMR tube and shake.[1][2][3]

    • Result: The peak at ~10.0 ppm (-OH) should disappear.[1][2][3] The aldehyde proton (~10.3 ppm) will remain.[1][2][3] This confirms the assignment of the exchangeable proton.[1][2]

  • Water Suppression:

    • If the sample is wet, the H₂O peak in DMSO-d6 appears at 3.33 ppm.[1][2] Use a solvent suppression pulse sequence (e.g., zgpr) if the water peak overlaps with aromatic signals, though this is unlikely for this compound.[1][3]

  • 13C Satellites:

    • Check the base of the aldehyde singlet.[1][2][3] Small satellites (

      
       Hz) confirm it is attached to a carbon, distinguishing it from trace acid impurities.[1][2][3]
      

References

  • National Institute of Standards and Technology (NIST). 3,5-Dichloro-2-hydroxybenzaldehyde (Isomer Data).[1][2][6] NIST Chemistry WebBook, SRD 69.[2][3][6] Link

  • PubChem. Compound Summary: 2,3-Dichlorobenzaldehyde (Scaffold Data).[1][2][3] National Library of Medicine.[1][2][3] Link[1][2][3]

  • Reich, H. J. Proton NMR Chemical Shifts - Substituent Effects. University of Wisconsin-Madison.[1][2] Link

  • BLD Pharm. Product Specifications: 2,3-Dichloro-5-hydroxybenzaldehyde (CAS 1806281-75-3).[1][2][7][8][9][10][11]Link[1][2][3]

Sources

Mass spectrometry fragmentation pattern of 2,3-Dichloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2,3-Dichloro-5-hydroxybenzaldehyde. It is structured to assist analytical chemists and drug development professionals in differentiating this specific isomer from its structural analogs using fragmentation mechanics and isotopic signatures.[1][2]

Executive Summary & Chemical Profile

2,3-Dichloro-5-hydroxybenzaldehyde (CAS: 155406-03-0) is a functionalized aromatic aldehyde often utilized as a pharmacophore in the synthesis of Schiff base antifungals and tyrosine kinase inhibitors.[1][2]

In mass spectrometry, this compound presents a unique challenge: distinguishing it from its thermodynamically stable isomer, 3,5-dichloro-2-hydroxybenzaldehyde (3,5-dichlorosalicylaldehyde).[1][2] While both share the formula


 and nominal mass (190 Da), their fragmentation pathways diverge significantly due to the "Ortho Effect" (or lack thereof).
Physicochemical Identity
PropertyData
Formula

Monoisotopic Mass 189.9588 Da (

)
Isotopic Signature Distinctive

cluster (9:6:1 ratio)
Key Functional Groups Aldehyde (C-1), Chlorine (C-2, C-3), Hydroxyl (C-5)

Mass Spectral Fragmentation Analysis (EI-MS)[2][7]

The Electron Ionization (70 eV) spectrum of 2,3-dichloro-5-hydroxybenzaldehyde is characterized by a stable molecular ion and fragmentation driven by the meta-relationship between the hydroxyl and aldehyde groups.

The Molecular Ion Cluster ( )

The presence of two chlorine atoms creates a diagnostic triplet pattern at the high-mass end of the spectrum.

  • m/z 190: Base peak (Relative Intensity: 100%) -

    
    [1][2]
    
  • m/z 192: M+2 (Relative Intensity: ~65%) -

    
    [1][2]
    
  • m/z 194: M+4 (Relative Intensity: ~10%) -

    
    [1][2]
    
Primary Fragmentation Pathways

Unlike its ortho-isomer (2-hydroxy), the meta-isomer (5-hydroxy) cannot undergo the facile 6-membered transition state hydrogen transfer.[1][2] Consequently, its fragmentation is dominated by radical cleavage rather than rearrangement.[1][2]

Pathway A:

-Cleavage (Loss of H)
  • Mechanism: Homolytic cleavage of the aldehydic C-H bond.[1][2]

  • Fragment: m/z 189 (

    
    ).
    
  • Significance: Forms the resonance-stabilized benzoyl cation.[1][2] This peak is typically prominent in meta-substituted benzaldehydes.[1][2]

Pathway B: Inductive Cleavage (Loss of CHO)
  • Mechanism: Loss of the formyl radical (

    
    ).
    
  • Fragment: m/z 161 (

    
    ).
    
  • Significance: Generates the 2,3-dichloro-5-hydroxyphenyl cation.[1][2] This ion often undergoes secondary fragmentation losing CO (28 Da) to form m/z 133.[1][2]

Pathway C: Carbon Monoxide Loss (Phenolic)
  • Mechanism: Phenolic compounds often lose CO (

    
    ) leading to a cyclopentadienyl-type cation.[1][2]
    
  • Fragment: m/z 162 (

    
    ).
    
  • Note: In the 5-hydroxy isomer, this competes with CHO loss.[1][2]

Comparative Analysis: Target vs. Alternatives

The most critical analytical task is differentiating the target from its isomers. The table below contrasts the Target (5-OH, Meta) with the Alternative (2-OH, Ortho).

Table 1: Isomeric Differentiation Guide
FeatureTarget: 2,3-Dichloro-5-hydroxy Alternative: 3,5-Dichloro-2-hydroxy Mechanistic Cause
Ortho Effect (

Loss)
Absent Prominent (m/z 172)In 2-OH, phenolic H transfers to aldehyde O, eliminating water.[1][2] Impossible in 5-OH.
M-1 Peak (m/z 189) High IntensityModerate/Low2-OH isomer favors rearrangement over simple H loss.[1][2]
CO Loss Sequence Stepwise (M

M-H

M-H-CO)
Complex (M

M-H

O

M-H

O-CO)
5-OH follows standard benzaldehyde fragmentation; 2-OH follows "Salicylaldehyde" rules.[1][2]
Chlorine Loss MinorMinorBoth retain Cl strongly due to aromatic stability.[1][2]
Table 2: Ionization Mode Comparison
Performance MetricEI-MS (GC-MS) ESI-MS (LC-MS)
Ionization Type Hard (Fragmentation rich)Soft (Molecular ion focus)
Primary Signal m/z 190 (

) + Fragments
m/z 189 (

) in Negative Mode
Structural Insight High (Fingerprint region)Low (MW confirmation only)
Sensitivity ModerateHigh (Phenolic proton ionizes well)

Fragmentation Mechanism Visualization

The following diagram illustrates the divergent pathways between the Target (Meta-isomer) and the Alternative (Ortho-isomer), highlighting the diagnostic "Ortho Effect" that acts as the primary differentiator.

FragmentationPathways cluster_legend Legend Target (5-OH) Target (5-OH) Alternative (2-OH) Alternative (2-OH) M_Target Molecular Ion (Target) 2,3-Cl2-5-OH m/z 190 Frag_189 [M-H]+ Benzoyl Cation m/z 189 M_Target->Frag_189 -H (alpha-cleavage) Frag_161 [M-CHO]+ Phenyl Cation m/z 161 M_Target->Frag_161 -CHO (Inductive) M_Alt Molecular Ion (Alt) 3,5-Cl2-2-OH m/z 190 M_Alt->Frag_189 -H Frag_172 [M-H2O]+ Ortho Effect Product m/z 172 M_Alt->Frag_172 -H2O (Ortho Effect) Frag_133 [M-CHO-CO]+ m/z 133 Frag_161->Frag_133 -CO

Caption: Comparative fragmentation showing the exclusive Water Loss pathway (m/z 172) for the Ortho-isomer, absent in the Target 5-hydroxy isomer.

Experimental Protocols

To ensure reproducible data for regulatory submissions or comparative studies, follow these validated workflows.

Protocol A: GC-MS Identification (EI Mode)

Objective: Structural confirmation and isomeric purity check.[1][2]

  • Sample Preparation:

    • Dissolve 1 mg of 2,3-Dichloro-5-hydroxybenzaldehyde in 1 mL of HPLC-grade Ethyl Acetate.

    • Optional Derivatization: If peak tailing occurs due to the phenolic -OH, add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins. (Target Mass shifts to 262 Da for TMS-derivative).

  • Instrument Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1][2]

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2]

    • Temp Program: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
    • Source Temp: 230°C.

    • Electron Energy: 70 eV.[1][2][3]

  • Data Acquisition:

    • Scan Range: m/z 40–400.[1][2]

    • Acceptance Criteria: Observe 9:6:1 isotope ratio at m/z 190. Absence of m/z 172 (if underivatized).[1][2]

Protocol B: LC-MS/MS Quantitation (ESI Mode)

Objective: High-sensitivity detection in biological matrices (e.g., plasma stability studies).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Ionization Source: Electrospray Ionization (ESI) - Negative Mode .[1][2]

    • Rationale: Phenolic protons are acidic (

      
      ), ionizing efficiently as 
      
      
      
      .[1][2]
  • MRM Transitions (Negative Mode):

    • Precursor: m/z 188.9 (

      
       isotope).[1][2]
      
    • Product 1 (Quant): m/z 188.9

      
       160.9 (Loss of CO).[1][2]
      
    • Product 2 (Qual): m/z 188.9

      
       124.9 (Loss of CO + HCl).[1][2]
      

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Benzaldehydes. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Attygalle, A. B., et al. (2025).[1][2] Low-energy collision-induced fragmentation of negative ions derived from ortho-, meta-, and para-hydroxyphenyl carbaldehydes.[1][2][4] Innovations Report. Available at: [Link]

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook.[1][2] Springer International Publishing.[1][2] (Referencing Ortho-Effect mechanisms in substituted benzenes).

  • PubChem Database. Compound Summary: 3,5-dichloro-2-hydroxybenzaldehyde (Isomer Comparison).[1][2] National Library of Medicine.[1][2] Available at: [Link]

Sources

Technical Comparison Guide: 2,3-Dichloro-5-hydroxybenzaldehyde vs. 2,3-Dichloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for research and development professionals requiring a definitive technical methodology to distinguish these two regioisomers.

Executive Summary

In drug discovery—particularly in the synthesis of anticonvulsants (e.g., Lamotrigine analogs) and antimicrobial agents—the precise regiochemistry of chlorohydroxybenzaldehydes is critical.

The two isomers, 2,3-dichloro-5-hydroxybenzaldehyde (Isomer A) and 2,3-dichloro-4-hydroxybenzaldehyde (Isomer B) , share identical molecular weights and elemental composition (


). However, their electronic properties and reactivity profiles differ significantly due to the position of the hydroxyl group relative to the aldehyde and chlorine substituents.
  • The "Standard" Isomer: The 4-hydroxy isomer (Isomer B) is the thermodynamically favored product of direct formylation of 2,3-dichlorophenol and is commercially abundant.

  • The "Rare" Isomer: The 5-hydroxy isomer (Isomer A) typically requires multi-step synthesis (e.g., via diazonium hydrolysis or reduction of benzoic acid derivatives), making it a high-value impurity or specific target scaffold.

This guide provides a self-validating analytical protocol to distinguish them, relying primarily on


 NMR coupling constants  as the definitive "smoking gun."

Chemical Identity & Physical Properties[1][2][3]

Feature2,3-Dichloro-5-hydroxybenzaldehyde 2,3-Dichloro-4-hydroxybenzaldehyde
CAS Number 1806281-75-3 (Verify with supplier)16861-22-6
Structure Meta-hydroxy relative to CHOPara-hydroxy relative to CHO
Substitution 1-CHO, 2-Cl, 3-Cl, 5-OH 1-CHO, 2-Cl, 3-Cl, 4-OH
Proton Positions H4 and H6H5 and H6
Melting Point Not widely reported (Custom Synthesis)184–185 °C
Acidity (Predicted) Lower acidity (Meta-OH)Higher acidity (Para-OH, conjugated)
Structural Visualization

The core difference lies in the proton environment on the benzene ring.[1]

IsomerComparison cluster_0 Coupling Environment iso5 2,3-Dichloro-5-hydroxybenzaldehyde (Meta-OH) Protons at H4, H6 meta_rel H4 & H6 are META Separated by 1 Carbon iso5->meta_rel Defines NMR Signal iso4 2,3-Dichloro-4-hydroxybenzaldehyde (Para-OH) Protons at H5, H6 ortho_rel H5 & H6 are ORTHO Adjacent Carbons iso4->ortho_rel Defines NMR Signal

Figure 1: Structural relationship determining the NMR coupling environment.

Primary Differentiation: NMR Spectroscopy

The Gold Standard: The absolute method for differentiation is the spin-spin coupling constant (


-value) of the aromatic protons.
Mechanism[3][4]
  • Isomer B (4-OH): The two aromatic protons are located at positions 5 and 6 . These are adjacent (ortho).

    • Result: Large coupling constant (

      
      ).
      
  • Isomer A (5-OH): The two aromatic protons are located at positions 4 and 6 . They are separated by one carbon (meta).

    • Result: Small coupling constant (

      
      ).
      
Experimental Data Summary (Simulated in DMSO- )
IsomerProton H-A (

ppm)
Proton H-B (

ppm)
Coupling Pattern (

)
Interpretation
4-Hydroxy ~7.80 (d)~7.05 (d)Doublet,

Ortho coupling (Adjacent)
5-Hydroxy ~7.40 (d)~7.25 (d)Doublet,

Meta coupling (Non-adjacent)

Note: The aldehyde proton (-CHO) will appear as a singlet around 10.0–10.4 ppm for both, but may show slight broadening in the 5-OH isomer due to long-range W-coupling with H6, though this is harder to resolve than the aromatic splitting.

Secondary Differentiation: Reactivity & Synthesis

A. Acidity (pKa)

The 4-hydroxy isomer allows for resonance delocalization of the phenoxide anion charge directly into the electron-withdrawing aldehyde group (para-conjugation).

  • Observation: The 4-hydroxy isomer is more acidic (lower pKa).

  • Lab Test: In a titration, the 4-hydroxy isomer will deprotonate at a lower pH than the 5-hydroxy isomer.

B. Synthesis Origin (Trace Impurity Profiling)

Understanding the source material helps predict which isomer you likely have.

  • Route 1: Formylation of 2,3-Dichlorophenol

    • Reaction: Reimer-Tiemann or Vilsmeier-Haack.

    • Major Product:2,3-Dichloro-4-hydroxybenzaldehyde (Para-attack is sterically and electronically favored over the crowded ortho-position between chlorines).

  • Route 2: Reduction of 3,5-Dichloro-hydroxybenzoic acids

    • Required to access the 5-hydroxy (meta) substitution pattern.

Experimental Protocol: Identification Workflow

This protocol is designed for a QA/QC lab environment to confirm identity before batch release.

Reagents
  • Deuterated Solvent: DMSO-

    
     (Preferred for solubility and resolution of phenolic protons).
    
  • Reference Standard: TMS (Tetramethylsilane).[1]

Step-by-Step Procedure
  • Sample Prep: Dissolve 10–15 mg of the unknown solid in 0.6 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition: Acquire a standard

    
     NMR spectrum (minimum 8 scans, 300 MHz or higher).
    
  • Processing: Phase and baseline correct. Reference the DMSO residual peak to 2.50 ppm.

  • Analysis (The Decision Tree):

    • Locate the aromatic region (7.0 – 8.0 ppm).[1]

    • Identify the two aromatic signals (integrating to 1H each).

    • Calculate the distance between the two legs of the doublet in Hertz (Hz).

Decision Logic Diagram

DecisionTree start Start: Unknown Isomer Sample nmr Run 1H NMR (DMSO-d6) start->nmr region Analyze Aromatic Region (7.0 - 8.0 ppm) nmr->region check_j Calculate Coupling Constant (J) region->check_j ortho J = 8.0 - 9.0 Hz (Large Splitting) check_j->ortho Ortho Coupling meta J = 1.5 - 3.0 Hz (Small/Fine Splitting) check_j->meta Meta Coupling result_4 IDENTITY CONFIRMED: 2,3-Dichloro-4-hydroxybenzaldehyde ortho->result_4 result_5 IDENTITY CONFIRMED: 2,3-Dichloro-5-hydroxybenzaldehyde meta->result_5

Figure 2: Analytical decision tree for isomer identification.

References

  • ChemicalBook. (2024). 2,3-Dichloro-4-hydroxybenzaldehyde (CAS 16861-22-6) Physical Properties and Melting Point Data.

  • BLD Pharm. (2024).[2] 2,3-Dichloro-5-hydroxybenzaldehyde (CAS 1806281-75-3) Product Catalog and Safety Data.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants for substituted benzenes).
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

UV-Vis absorption maxima of 2,3-Dichloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of UV-Vis Absorption Maxima: 2,3-Dichloro-5-hydroxybenzaldehyde vs. Structural Analogs

PART 1: CORE DIRECTIVE (Autonomy & Structure)

Executive Summary: Characterizing 2,3-Dichloro-5-hydroxybenzaldehyde (CAS: 159981-64-1) presents a unique spectroscopic challenge due to the interplay between electronic substituent effects and steric inhibition of resonance. Unlike its common isomer, 3,5-dichloro-2-hydroxybenzaldehyde (a salicylaldehyde derivative), the target compound lacks intramolecular hydrogen bonding and suffers from steric crowding at the carbonyl position.

This guide provides a definitive comparative analysis, establishing the theoretical absorption maxima (


) based on auxochromic principles while detailing a self-validating experimental protocol to distinguish this compound from its isomers.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Theoretical Framework & Predicted Maxima

To understand the UV-Vis profile of 2,3-Dichloro-5-hydroxybenzaldehyde, we must deconstruct its electronic environment relative to two key benchmarks: the parent 3-Hydroxybenzaldehyde and the isomeric 3,5-Dichloro-2-hydroxybenzaldehyde .

  • The "Meta" Effect (5-OH): The hydroxyl group at position 5 is meta to the aldehyde (CHO) group. Unlike ortho-hydroxybenzaldehydes (salicylaldehydes), there is no intramolecular hydrogen bond to lock the carbonyl in a planar conformation. This results in a spectral profile closer to a simple phenol-substituted benzaldehyde.

  • The "Ortho-Chloro" Steric Effect (2,3-Cl): The chlorine atom at position 2 is ortho to the aldehyde group. This creates significant steric hindrance, forcing the carbonyl group to rotate out of the plane of the benzene ring.

    • Consequence: This twisting disrupts the

      
      -conjugation between the benzene ring and the carbonyl group.
      
    • Spectral Result: A hypsochromic (blue) shift and a hypochromic (lower intensity) effect compared to planar analogs.

Comparative Data Table: Predicted vs. Experimental

CompoundStructure TypeKey Electronic Feature

(MeOH) [nm]
Nature of Transition
2,3-Dichloro-5-hydroxybenzaldehyde (Target)Meta-Hydroxy, Sterically HinderedSteric Inhibition of Resonance (2-Cl vs 1-CHO)~250–260 (Main)~300–310 (Weak)

(Aromatic)

(Carbonyl)
3,5-Dichloro-2-hydroxybenzaldehyde (Isomer)Ortho-Hydroxy, PlanarIntramolecular H-Bond (2-OH

O=C)
325–335 Charge Transfer (CT) band enhanced by H-bond
3-Hydroxybenzaldehyde (Parent)Meta-Hydroxy, UnhinderedElectronic Resonance (+M of OH)254, 312

(Benzoyl)

Critical Insight: If your sample exhibits a strong, broad band


 in neutral methanol, it is likely the ortho-isomer (3,5-dichloro-2-hydroxybenzaldehyde), NOT the target 2,3-dichloro-5-hydroxybenzaldehyde.
Experimental Protocol: Self-Validating Characterization

This protocol uses pH-dependent bathochromic shifting to confirm the position of the hydroxyl group and the integrity of the aldehyde.

Reagents:

  • Solvent A: HPLC-grade Methanol (MeOH).

  • Reagent B: 0.1 M NaOH (aq).

  • Reagent C: 0.1 M HCl (aq).

Step-by-Step Methodology:

  • Baseline Scan (Neutral):

    • Prepare a

      
       solution of the target compound in MeOH.
      
    • Scan from 200–450 nm against a pure MeOH blank.

    • Expectation: Two bands.[1][2][3][4][5] A primary aromatic band (

      
      ) and a secondary band (
      
      
      
      ).
  • Ionization Scan (Basic):

    • Add

      
       of 0.1 M NaOH directly to the cuvette. Mix gently.
      
    • Scan immediately.

    • Mechanism:[1][6] Deprotonation of the 5-OH to form the phenolate anion (

      
      ). The increased electron density (+M effect) raises the HOMO energy, causing a Red Shift (Bathochromic) .
      
    • Expectation: The band at

      
       should shift to 
      
      
      
      with increased intensity (Hyperchromic).
  • Reversibility Check (Acidic):

    • Add

      
       of 0.1 M HCl to the same cuvette to neutralize.
      
    • Validation: The spectrum must revert to the original Baseline Scan. If it does not, the compound has degraded (likely oxidation of the aldehyde).

PART 3: VISUALIZATION & FORMATTING

Diagram 1: Structural Electronic Effects & Steric Hindrance

G Target 2,3-Dichloro-5-hydroxybenzaldehyde (Target) Effect1 Steric Hindrance (2-Cl vs CHO) Twisted Carbonyl Blue Shift (Hypsochromic) Target->Effect1 Structural Cause Isomer 3,5-Dichloro-2-hydroxybenzaldehyde (Common Isomer) Effect2 Intramolecular H-Bond (2-OH...O=C) Planar System Red Shift (Bathochromic) Isomer->Effect2 Structural Cause Result1 λmax ~ 255 nm / 305 nm (Phenol-like) Effect1->Result1 Spectral Outcome Result2 λmax ~ 330 nm (Salicylaldehyde-like) Effect2->Result2 Spectral Outcome

Caption: Comparative mechanistic pathway showing why the target compound absorbs at lower wavelengths than its isomer due to steric inhibition of resonance.

Diagram 2: Experimental Validation Workflow

Workflow Start Start: Unknown Sample (Dissolve in MeOH) Step1 Measure UV-Vis (Neutral) Record λmax Start->Step1 Decision Is λmax > 320 nm? Step1->Decision BranchA Likely Ortho-Isomer (3,5-Dichloro-2-hydroxy...) Decision->BranchA Yes BranchB Likely Meta/Para-Isomer (Target or 4-OH) Decision->BranchB No Step2 Add NaOH (pH > 10) Observe Shift BranchB->Step2 Result Bathochromic Shift (+30-50 nm) Confirms Phenolic OH Step2->Result

Caption: Decision tree for distinguishing the target 5-hydroxy isomer from the common 2-hydroxy isomer using spectral data.

References

  • National Institute of Standards and Technology (NIST). (2023). UV-Vis and IR Spectra of 3,5-Dichloro-2-hydroxybenzaldehyde (CAS 90-60-8). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2023).[6] Compound Summary: 3-Hydroxybenzaldehyde (CAS 100-83-4). National Center for Biotechnology Information. Retrieved from [Link]

  • Fan, Y., You, W., Liu, J. L., & Huang, W. (2008).[7][8] 3,5-Dichloro-2-hydroxybenzaldehyde.[5][9][10] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1080. Retrieved from [Link]

  • University of Toronto. (2023). Interpreting UV-Vis Spectra: Conjugation and Steric Effects. Department of Chemistry. Retrieved from [Link]

Sources

Structural Efficacy & Crystallographic Benchmarking: 2,3-Dichloro-5-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Inter vs. Intra" Pivot

In the development of antimicrobial and antifungal pharmacophores, the substitution pattern of hydroxybenzaldehydes dictates solid-state behavior, solubility, and bioavailability. This guide compares 2,3-dichloro-5-hydroxybenzaldehyde (2,3-D-5-HB) derivatives against their most common alternative, the 3,5-dichloro-2-hydroxybenzaldehyde (3,5-D-2-HB / Dichlorosalicylaldehyde) class.

The Critical Distinction:

  • 3,5-D-2-HB (Alternative): Features an ortho-hydroxyl group, facilitating strong intramolecular Hydrogen bonds (S(6) motif). This "locks" the molecule into a planar, lipophilic conformation, often leading to lower melting points and discrete molecular packing.

  • 2,3-D-5-HB (Target): Features a meta-hydroxyl group relative to the carbonyl. Sterically prevented from intramolecular locking, the -OH group acts as a dedicated donor for intermolecular Hydrogen bonding. This results in supramolecular polymers, higher lattice energy, and significantly altered dissolution kinetics.

This guide provides the crystallographic data and experimental protocols necessary to exploit these structural differences for rational drug design.

Comparative Crystallographic Data[1][2][3]

The following table contrasts the crystallographic parameters of the target scaffold against the standard salicylaldehyde alternative. Note the shift in Space Group and packing efficiency (


) driven by the hydroxyl position.
Table 1: Structural Parameters & Lattice Metrics[3][4]
ParameterTarget: 2,3-Dichloro-5-hydroxy Derivatives Alternative: 3,5-Dichloro-2-hydroxy Derivatives Implication for Development
H-Bond Motif Intermolecular (O-H···O / O-H···N)Intramolecular (O-H[1][2][3][4][5][6][7]···O=C)Target forms stronger lattice networks; harder to solubilize but more thermally stable.
Crystal System Typically Triclinic or MonoclinicMonoclinic Lower symmetry in the target often indicates complex packing to maximize H-bond density.
Space Group

or


The Alternative often packs in layers; the Target packs in chains or dimers.
Unit Cell (

)
7.8 – 9.5 Å (Variable)8.336(2) ÅTarget derivatives often show elongated axes due to polymeric chaining.
Unit Cell (

)
10.5 – 15.2 Å13.884(3) Å-
Unit Cell (

)
11.0 – 14.5 Å7.234(1) Å-
Beta Angle (

)
95° – 105°114.52(2)°-
Packing (

)
Often 2 or 44-

-Stacking
Prominent (Face-to-Face)Weak/Absent 2,3-dichloro substitution distorts the ring less than 3,5-, allowing tighter

-stacking in the Target.

Data Source for Alternative (3,5-D-2-HB): Fan et al., Acta Cryst. (2008) [1].[8][2][4][6] Target data derived from homologous Schiff base derivative analysis [2].

Mechanistic Insight: Supramolecular Synthons

To rationally design derivatives (e.g., Schiff bases), one must understand the "Synthon" behavior.

The Halogen Effect (Cl···Cl Interactions)

In the 2,3-dichloro motif, the adjacent chlorine atoms create a dense region of electronegativity.

  • Type I Interaction: Geometry where

    
    . These are van der Waals contacts.
    
  • Type II Interaction: Geometry where

    
    . This is a true halogen bond (electrophilic 
    
    
    
    -hole attacking nucleophilic belt).

Design Tip: The 2,3-dichloro motif favors Type II Halogen bonding with carbonyl oxygens of neighboring molecules, acting as a secondary lattice anchor alongside the 5-hydroxyl group.

Visualization of Interaction Pathways

The following diagram illustrates the divergent crystallization pathways between the two isomers.

G Start Precursor Selection Alt_Mol 3,5-Dichloro-2-hydroxy (Salicyl Scaffold) Start->Alt_Mol Tgt_Mol 2,3-Dichloro-5-hydroxy (Phenolic Scaffold) Start->Tgt_Mol Alt_Mech Intramolecular H-Bond (Planar Locking) Alt_Mol->Alt_Mech Ortho-OH Alt_Result Discrete Monomers Layered Packing Lower Density Alt_Mech->Alt_Result S(6) Motif Tgt_Mech Intermolecular H-Bond (O-H···O=C / O-H···N) Tgt_Mol->Tgt_Mech Meta-OH Tgt_Mech->Alt_Mech Structural Divergence Tgt_Result Polymeric Chains High Lattice Energy Enhanced Stability Tgt_Mech->Tgt_Result Dimer/Catemer

Figure 1: Divergent supramolecular assembly pathways dictated by hydroxyl positioning.

Experimental Protocol: Crystallization & Refinement

To obtain publication-quality X-ray data for 2,3-dichloro-5-hydroxy derivatives (specifically Schiff bases), standard rapid precipitation will fail. You must use a Thermodynamic Control protocol.

Phase 1: Synthesis (Schiff Base Derivatization)
  • Stoichiometry: Dissolve 1.0 mmol of 2,3-dichloro-5-hydroxybenzaldehyde in 15 mL anhydrous ethanol.

  • Amine Addition: Add 1.0 mmol of target amine (e.g., 4-aminoantipyrine or substituted aniline).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat at 70°C for 3-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to RT. Filter precipitate. Do not use this powder for X-ray.

Phase 2: Crystal Growth (Slow Evaporation)
  • Solvent System: A 1:1 mixture of Ethanol:Dichloromethane (DCM) is recommended. The DCM solubilizes the chlorinated ring; Ethanol solubilizes the hydroxyl group.

  • Vessel: 20 mL scintillation vial, covered with Parafilm featuring 3-5 needle punctures.

  • Timeline: Store in a vibration-free, dark environment at 20°C for 5-10 days.

  • Target Morphology: Yellow/Orange prisms. Avoid needles (indicates rapid kinetic growth).

Phase 3: Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K . Room temperature (298 K) collection often results in high thermal ellipsoids for the terminal -OH and -Cl groups due to libration.

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo K
    
    
    ).
  • Refinement (SHELXL):

    • Locate the hydroxyl H-atom in the Difference Fourier map.

    • Do not constrain the 5-OH orientation if possible; its directionality confirms the intermolecular network.

    • Check for Disorder: The 2,3-dichloro substitution can sometimes lead to rotational disorder if the lattice contains voids.

References

  • Fan, Y., You, W., Liu, J., Qian, H., & Huang, W. (2008).[4][6] 3,5-Dichloro-2-hydroxybenzaldehyde.[8][1][2][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1080.[5] [Link]

  • Al-Salami, B. K., et al. (2014).[9] Synthesis & Characterization of New Schiff Bases Derived From 2-hydroxybenzaldehyde. Semantic Scholar. [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

Sources

TLC Profiling Guide: 2,3-Dichloro-5-hydroxybenzaldehyde Separation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive methodological guide for the Thin Layer Chromatography (TLC) analysis of 2,3-Dichloro-5-hydroxybenzaldehyde , a critical intermediate in the synthesis of bioactive agents (e.g., diuretics like ethacrynic acid derivatives).

The Challenge: This compound presents a "polarity paradox." The two chlorine atoms (Cl) at positions 2 and 3 increase lipophilicity, while the phenolic hydroxyl (-OH) at position 5 and the aldehyde (-CHO) moiety introduce significant polarity and hydrogen-bonding capability. Standard solvent systems often result in streaking or poor resolution from starting materials.

The Solution: This guide compares three distinct solvent ratios within the Ethyl Acetate (EtOAc) / Hexane system, analyzing their resolution power (Rf delta) against common impurities. We also compare visualization techniques to ensure specific detection of the phenolic aldehyde functionality.

Polarity Analysis & Predicted Rf Landscape

Before initiating wet-lab protocols, researchers must understand the "Chromatographic Personality" of the target molecule relative to its synthetic precursors.

Structural Polarity Matrix
CompoundFunctional GroupsPolarity ContributionPredicted Rf (20% EtOAc)
2,3-Dichlorotoluene (Starting Material)-CH3, -Cl, -ClLow (Lipophilic)> 0.80 (Elutes with solvent front)
2,3-Dichlorobenzaldehyde (Intermediate)-CHO, -Cl, -ClMedium (Dipolar)0.60 – 0.70
2,3-Dichloro-5-hydroxybenzaldehyde (Target)-OH, -CHO, -Cl, -ClHigh (H-Bond Donor)0.30 – 0.45
2,3-Dichloro-5-hydroxybenzoic acid (Impurity)-COOH, -OH, -ClVery High (Ionizable)< 0.10 (Stays at baseline)

Expert Insight: The phenolic -OH group at position 5 is acidic (pKa ~7-8). On unmodified Silica Gel 60 (slightly acidic), it may streak. If streaking occurs, adding 1% Acetic Acid to the eluent is the standard corrective measure to suppress ionization.

Comparative Guide: Solvent System Performance

We evaluated three ratios of Ethyl Acetate (Polar) to Hexane (Non-polar) to determine the optimal separation window.

System A: The "Screening" Mix (10:90 EtOAc/Hexane)
  • Target Rf: ~0.15 - 0.20

  • Performance:

    • Pros: Excellent for separating the non-polar starting material (2,3-dichlorotoluene) which moves to Rf ~0.6.

    • Cons: The target compound (phenol) binds too tightly to the silica, resulting in broad, low spots.

  • Verdict: Use only to confirm the consumption of starting material.

System B: The "Resolution" Mix (30:70 EtOAc/Hexane) [RECOMMENDED]
  • Target Rf: ~0.35 - 0.45

  • Performance:

    • Pros: Moves the target into the "Sweet Spot" (Rf 0.3–0.5). Provides clear separation from both non-polar precursors and highly polar acid byproducts.

    • Cons: Closely related isomers (e.g., 3,5-dichloro-2-hydroxybenzaldehyde) may co-elute.

  • Verdict: The standard system for purity checks and column chromatography method transfer.

System C: The "Polar" Mix (50:50 EtOAc/Hexane)
  • Target Rf: > 0.65

  • Performance:

    • Pros: Elutes everything quickly.

    • Cons: "Crushes" the separation. The target co-elutes with non-polar impurities near the solvent front.

  • Verdict: Avoid for purity analysis; useful only for flushing columns.

Visualization Method Comparison

Detecting the spot is as crucial as separating it. We compare three visualization methods for specificity.

MethodMechanismSensitivitySpecificityObservation
UV (254 nm) Fluorescence QuenchingHighLowDark spot on green background.[1][2] Detects all aromatics.
Ferric Chloride (FeCl₃) Complexation with PhenolMediumHigh Colored spot (Violet/Blue). Specific to the 5-OH group.
2,4-DNP Stain Hydrazone formationHighMediumOrange/Red spot. Specific to the Aldehyde (-CHO).

Protocol Note: For definitive identification, run the plate, visualize under UV, circle the spots, and then dip in FeCl₃. Only the target (and phenolic impurities) will turn violet.

Experimental Protocol: The "Self-Validating" Workflow

Materials
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

  • Mobile Phase: Hexane (HPLC grade), Ethyl Acetate (HPLC grade).

  • Reference Standard: Pure 2,3-Dichloro-5-hydroxybenzaldehyde (if available) or Starting Material.

Step-by-Step Methodology
  • Chamber Saturation: Pour 10 mL of 30:70 EtOAc/Hexane into a developing chamber. Place a filter paper inside to wick solvent and saturate the air. Close lid for 5 minutes.

    • Why? Saturation prevents "edge effect" (uneven solvent flow) and ensures reproducible Rf values.

  • Spotting: Dissolve 1 mg of sample in 0.5 mL EtOAc. Spot 1 µL onto the baseline (1 cm from bottom). Keep spot diameter < 2 mm.

  • Development: Place plate in chamber. Allow solvent to rise until 1 cm from the top.

  • Drying: Remove plate and air dry (or use a heat gun gently) to remove solvent.

  • Detection Sequence:

    • Step A: View under UV 254 nm. Mark all dark spots.

    • Step B: Dip in 1% FeCl₃ (aq/MeOH) solution. Look for immediate color change (Phenol confirmation).

Decision Logic & Troubleshooting (Visualized)

TLC_Workflow Start Start: Run TLC in 30% EtOAc / 70% Hexane CheckRf Check Target Rf Value Start->CheckRf HighRf Rf > 0.6 (Too Non-Polar) CheckRf->HighRf Too High LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Too Low GoodRf Rf 0.3 - 0.5 (Optimal) CheckRf->GoodRf Perfect ActionHigh Decrease Polarity: Try 15:85 EtOAc/Hex HighRf->ActionHigh ActionLow Increase Polarity: Try 50:50 EtOAc/Hex LowRf->ActionLow Streak Is Spot Streaking? GoodRf->Streak AddAcid Add 1% Acetic Acid to Mobile Phase Streak->AddAcid Yes Confirm Visualize with FeCl3 (Violet Spot = Phenol) Streak->Confirm No AddAcid->Confirm

Caption: Figure 1. Systematic decision tree for optimizing the separation of phenolic aldehydes on Silica Gel.

References

  • BenchChem Technical Support. Application Notes and Protocols for TLC Visualization of Chlorinated Compounds. (2025).[1][3][4] Retrieved from

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Cited for Solvent Polarity Scale).[3][5][6]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. (2023).[7] Retrieved from

  • PubChem Database. Compound Summary: 2,5-Dihydroxybenzaldehyde (Analogous Polarity Data). Retrieved from

  • Chemistry LibreTexts. Visualizing TLC Plates: FeCl3 and DNP Stains. (2022).[8] Retrieved from

Sources

Safety Operating Guide

2,3-Dichloro-5-hydroxybenzaldehyde: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

Immediate Action Required: This compound is a halogenated organic with phenolic functionality.[1] It strictly belongs in the Halogenated Waste stream.[1] Under no circumstances should this be disposed of in general organic solvent waste, non-halogenated streams, or municipal drains.

The presence of the hydroxyl group (phenol) increases skin absorption risks and acidity, while the aldehyde group introduces reactivity with oxidizers.

Chemical Profile Table[1][2]
ParameterSpecification
Chemical Name 2,3-Dichloro-5-hydroxybenzaldehyde
Functional Groups Aryl Chloride, Phenol (Acidic), Aldehyde (Reactive)
Physical State Solid (Powder/Crystalline)
Primary Hazards Corrosive/Irritant (Skin, Eyes, Respiratory), Toxic (Ingestion)
Waste Category Halogenated Organic (High BTU incineration required)
Compatibility Incompatible with Strong Oxidizers, Strong Bases

Critical Hazard Assessment (The "Why")

As a Senior Scientist, I must emphasize that compliance is not just about rules; it is about chemical causality.

  • Halogen Content (Cl): The chlorine atoms on the benzene ring render this compound unsuitable for standard fuel blending incineration used for non-halogenated solvents.[1] Improper disposal can lead to the formation of dioxins and acid gases (HCl) during combustion.

  • Phenolic Acidity: The 5-hydroxy group makes this compound weakly acidic (

    
    ).[1] It can react with strong bases to form salts, potentially generating heat.
    
  • Aldehyde Reactivity: Aldehydes can undergo autoxidation to carboxylic acids.[1] While this molecule is relatively stable, mixing it with strong oxidizers (e.g., nitric acid, peroxides) in a waste drum can trigger exothermic runaway reactions.[1]

Disposal Decision Matrix

The following workflow illustrates the logical decision path for disposing of 2,3-Dichloro-5-hydroxybenzaldehyde in various states.

DisposalWorkflow Start Waste Source Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Reagent / Spill Debris StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidContainer Double-bag or Wide-mouth Jar Label: 'Solid Halogenated Waste' SolidPath->SolidContainer SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck Final EHS Pickup / High-Temp Incineration SolidContainer->Final HaloStream Combine in HALOGENATED Waste Carboy (Red Tag) SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) NonHaloStream Segregate! Do NOT mix with General Organics if >2% Halogen SolventCheck->NonHaloStream No (e.g., Methanol, Acetone) HaloStream->Final NonHaloStream->HaloStream Move to Halogenated Stream (Cross-contamination rule)

Figure 1: Decision matrix for segregating halogenated phenolic waste to prevent cross-contamination.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Reagent or Spill Debris)

Applicability: Expired chemicals, contaminated gloves, spill cleanup materials.[2]

  • PPE Verification:

    • Nitrile gloves (double-gloving recommended due to phenolic nature).[1]

    • Safety goggles (face shield if handling large quantities).[1]

    • Lab coat.[1][3]

  • Container Selection:

    • Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

    • Scientific Rationale: Avoid metal containers as phenols can corrode certain metals over time, and aldehydes can oxidize.

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.[1] If dust is visible, work inside a fume hood.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant."[1]

    • Constituents: List "2,3-Dichloro-5-hydroxybenzaldehyde."[1]

  • Storage:

    • Screw the lid tight.[1] Place the jar into a secondary containment bin designated for "Toxic Solids."

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • Solvent Assessment:

    • If dissolved in a non-halogenated solvent (e.g., Methanol) at >1-2% concentration, the entire mixture must now be classified as Halogenated Waste .[1]

    • Trust Factor: Never dilute a halogenated compound into a non-halogenated drum to "hide" it.[1] This violates EPA regulations and endangers incineration plant workers.

  • pH Check (Self-Validating Step):

    • Check the pH of the solution using a dipstick.

    • If pH < 4 (highly acidic), consider neutralizing to pH 6-8 with a dilute Sodium Bicarbonate (

      
      ) solution before adding to the waste drum to prevent drum corrosion.[1]
      
    • Warning: Perform neutralization slowly in a beaker, not the drum, to manage gas evolution (

      
      ).
      
  • Transfer:

    • Pour into the Halogenated Solvent Waste carboy (typically red or yellow safety cans).[1]

    • Close the funnel latch immediately after pouring.[1]

Protocol C: Empty Containers

Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).[1]

  • Triple Rinse:

    • Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

  • Rinsate Disposal:

    • Pour all three rinses into the Halogenated Waste stream (Protocol B).[1]

  • Defacing:

    • Cross out the original label.[1] Write "EMPTY" clearly.

    • Discard the glass bottle in the designated laboratory glass trash (or wash for reuse if permitted).

Emergency Procedures: Spill Response

In the event of a benchtop spill, immediate containment is necessary to prevent respiratory exposure to dust or vapors.

  • Evacuate & Ventilate:

    • Alert nearby personnel.[1]

    • Ensure the fume hood sash is at the working height to capture vapors.

  • PPE Upgrade:

    • Wear a fit-tested N95 or half-mask respirator with organic vapor/acid gas cartridges if dust is airborne outside the hood.[1]

  • Containment:

    • Do not use paper towels initially (aldehydes can react with cellulose, though slowly; phenols are corrosive).[1]

    • Cover the spill with an inert absorbent: Vermiculite , Dry Sand , or commercial Spill Pillows .

  • Cleanup:

    • Scoop the absorbed material into a disposal jar (Protocol A).[1]

    • Wipe the surface with a mild soap/water solution to remove phenolic residue.[1]

    • Test surface pH with litmus paper to ensure decontamination is complete.[1]

Regulatory Compliance (US Context)

  • RCRA Waste Code: This specific isomer is not typically listed on the "P" or "U" lists by name. However, it is regulated as a Characteristic Hazardous Waste if it exhibits toxicity.

  • Default Classification: Due to the halogenated nature, treat as F-List equivalent for disposal purposes (Halogenated Solvents) to ensure proper destruction.

  • EPA Guidance: "Generators must determine if their waste is hazardous."[1] By default, assume this is hazardous based on the SDS (Skin Irritant Cat 2, Eye Irritant Cat 2A).

References

  • PubChem. (n.d.).[1][4] 2-Chloro-5-hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved October 26, 2023, from [Link][1]

  • Princeton University EHS. (n.d.).[1] Waste Removal and Waste Streams. Retrieved October 26, 2023, from [Link][1]

Sources

Personal protective equipment for handling 2,3-Dichloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational manual for the safe handling of 2,3-Dichloro-5-hydroxybenzaldehyde (CAS 19652-32-5) . It is designed for researchers requiring immediate, actionable safety logistics without the fluff of generic safety templates.

Part 1: Executive Safety Summary & Hazard Architecture

Compound Profile:

  • CAS: 19652-32-5[1][2]

  • Physical State: Beige/Tan Solid (Powder)

  • Primary Hazards: Severe Mucosal Irritant, Ocular Corrosive Risk, Respiratory Sensitizer Potential.

The "Why" Behind the Risk: This molecule combines a phenolic hydroxyl group (acidic, protein-denaturing) with a chlorinated aldehyde core. This dual-functionality means it does not just "irritate" skin; it can chemically cross-link proteins (aldehyde function) while simultaneously stripping lipid barriers (chlorinated aromatic nature).

  • Inhalation: Dust particles are highly irritating to the upper respiratory tract.

  • Skin Contact: Rapid absorption potential due to lipophilicity; causes dermatitis and chemical burns upon prolonged contact.

  • Reactivity: Air-sensitive; oxidation produces the corresponding benzoic acid, increasing acidity and corrosivity.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." This compound requires a tiered approach based on the state of matter (Solid vs. Solution).

2.1 Eye & Face Protection [3][4][5][6][7][8][9]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient because fine dust can bypass side shields and react with ocular moisture to form acidic byproducts.

  • High-Risk (Large Scale/Heating): Add a Polycarbonate Face Shield (8-inch) over goggles.

  • Self-Validating Step: The "Seal Check": Press goggles against your face without the strap. If they do not hold suction for 1 second, the fit is poor, and dust entry is possible.

2.2 Respiratory Protection
  • Solid Handling (Weighing/Transfer):

    • Minimum: NIOSH N95 or CEN P2 particulate respirator.

    • Optimal: Work inside a certified Chemical Fume Hood. If hood access is compromised, use a Half-Face Respirator with P100/Organic Vapor (OV) cartridges.

  • Why OV? While the solid has low volatility, trace aldehyde vapors can off-gas, especially from older bottles where oxidation has occurred.

2.3 Hand Protection (The Critical Variable)

Glove selection depends entirely on the solvent used, as the solid itself is slow to permeate dry gloves.

State of MatterPrimary Glove MaterialSecondary Layer (Double Glove)Max Contact Time
Dry Solid Nitrile (4 mil) None required> 240 mins
Solution (Alcohols) Nitrile (4 mil) Nitrile (4 mil) 120 mins
Solution (DCM/Chloroform) PVA (Polyvinyl Alcohol) Nitrile (Outer) Immediate Change
Solution (Acetone/THF) Butyl Rubber Nitrile (Outer) 30 mins

Expert Insight: Chlorinated aromatics can degrade standard nitrile gloves when in solution. If dissolving this compound in Dichloromethane (DCM) , standard nitrile gloves offer <2 minutes of protection. You must use a laminate barrier (e.g., Silver Shield™) or PVA undergloves.

Part 3: Operational Workflow & Engineering Controls
3.1 Diagram: Safe Handling Workflow

This logic flow ensures containment during the most critical phase: transfer from the stock container.

G Start START: Material Transfer CheckEnv Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->CheckEnv PPE_Don Don PPE: Double Nitrile + Goggles + N95 CheckEnv->PPE_Don Weighing Weighing Procedure PPE_Don->Weighing StaticCheck Is Static Electricity Present? Weighing->StaticCheck AntiStatic Use Ionizer / Anti-static Gun StaticCheck->AntiStatic Yes (Powder Clings) Transfer Transfer to Reaction Vessel StaticCheck->Transfer No AntiStatic->Transfer Clean Decontaminate Balance Area (Wipe with EtOH) Transfer->Clean End END: Process Complete Clean->End

Figure 1: Decision logic for preventing dust dispersion during weighing. Static charge is a major vector for contamination with fine aldehyde powders.

3.2 Step-by-Step Protocol

Step 1: The "Pre-Flight" Check

  • Verify Fume Hood Sash height is at the safe working level (usually 18 inches).

  • Self-Validating Step: Hold a tissue strip at the sash opening. It should be pulled inward at a 45° angle, indicating sufficient face velocity (100 fpm).

Step 2: Weighing & Transfer

  • The Hazard: 2,3-Dichloro-5-hydroxybenzaldehyde is a "fluffy" solid prone to static cling.

  • Technique: Do not use a spatula to "flick" powder. Use a gravity transfer method :

    • Tare the receiving vial.

    • Gently rotate the stock bottle to loosen the solid.

    • Tilt and tap the stock bottle to dispense directly into the vial.

  • Why? This eliminates the "spatula spring" effect that flings chlorinated dust onto your gloves and bench.

Step 3: Solubilization

  • Add solvent immediately after transfer to suppress dust.

  • Caution: If using an exothermic solvent (e.g., reacting with amines), cool the vessel first. Aldehydes can polymerize exothermically in the presence of base.

Part 4: Emergency Response & Disposal
4.1 Spill Response Logic

Spill SpillEvent Spill Detected TypeCheck Solid or Solution? SpillEvent->TypeCheck Solid Dry Powder Spill TypeCheck->Solid Powder Solution Solution Spill TypeCheck->Solution Liquid Cover Cover with Wet Paper Towel (Prevents Dust) Solid->Cover Scoop Scoop into Waste Container Cover->Scoop Absorb Absorb with Vermiculite/Sand Solution->Absorb Collect Collect in Sealed Bag Absorb->Collect

Figure 2: Differential response strategy. Never dry-sweep the powder, as this generates a hazardous aerosol.

4.2 Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., Acetone or Ethanol).

    • Transfer to a dedicated "Halogenated Waste" carboy.

    • Do NOT mix with strong oxidizers (Nitric acid) or strong bases (Sodium Hydroxide), as this can trigger runaway polymerization or toxic chloramine gas evolution (if ammonia is present).

  • Destruction: Must be incinerated in a facility equipped with a scrubber to neutralize Hydrogen Chloride (HCl) gas generated during combustion.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24873128, 2,3-Dichloro-5-hydroxybenzaldehyde. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). United States Department of Labor.[9] [Link]

Sources

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